Diloxanide
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2,2-dichloro-N-(4-hydroxyphenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-12(9(14)8(10)11)6-2-4-7(13)5-3-6/h2-5,8,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZZSOOGQLOEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022939 | |
| Record name | Diloxanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579-38-4 | |
| Record name | Diloxanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=579-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diloxanide [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diloxanide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08792 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diloxanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diloxanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILOXANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89134SCM7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Structural Symbiosis: A Comparative Analysis of Diloxanide and Chloramphenicol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed comparative analysis of the structural and functional similarities between the luminal amebicide, Diloxanide, and the broad-spectrum antibiotic, Chloramphenicol. While occupying distinct therapeutic niches, these molecules share a critical structural motif—the dichloroacetamide group—which is believed to underpin a commonality in their mechanism of action. This document will dissect their chemical structures, compare their physicochemical properties, and explore their mechanisms of action, with a focus on the prevailing hypothesis that this compound's amebicidal activity is linked to the inhibition of protein synthesis, a mechanism well-established for Chloramphenicol. Experimental protocols for structural elucidation and analysis are also detailed, providing a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction
This compound, primarily used in its ester prodrug form, this compound furoate, is the drug of choice for the treatment of asymptomatic intestinal amebiasis caused by Entamoeba histolytica. Chloramphenicol is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Despite their different therapeutic applications, a striking structural similarity exists between the active form of this compound and Chloramphenicol. The current understanding of this compound's mechanism of action is largely based on its structural similarity to Chloramphenicol, particularly the dichloroacetamide moiety.[1] This has led to the hypothesis that this compound may also exert its therapeutic effect by inhibiting protein synthesis in the target organism.[1][2][3] This guide aims to provide a thorough examination of this structural and functional relationship.
Comparative Structural Analysis
The core structural similarity between this compound and Chloramphenicol lies in the dichloroacetamide group . This functional group is present in both molecules and is crucial for the biological activity of Chloramphenicol.
This compound (active form): 2,2-dichloro-N-(4-hydroxyphenyl)-N-methylacetamide Chloramphenicol : 2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide[4]
While both molecules possess a substituted phenyl ring, the nature and position of these substituents differ significantly, which accounts for their distinct pharmacological profiles.
Below is a visual representation of their chemical structures.
Figure 1: Chemical Structures of this compound and Chloramphenicol.
Physicochemical Properties
A comparison of the physicochemical properties of this compound and Chloramphenicol reveals further insights into their similarities and differences.
| Property | This compound | Chloramphenicol |
| Molecular Formula | C₉H₉Cl₂NO₂[5] | C₁₁H₁₂Cl₂N₂O₅[4][6] |
| Molecular Weight | 234.08 g/mol [5] | 323.13 g/mol |
| LogP | 2.24[5] | 1.14 |
| Water Solubility | Low | 2.5 mg/mL at 25°C |
| Melting Point | 175 °C[7] | 149-153 °C |
Mechanism of Action: A Tale of Two Protein Synthesis Inhibitors?
Chloramphenicol: A Well-Defined Mechanism
Chloramphenicol's mechanism of action is well-elucidated. It is a bacteriostatic agent that inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome.[8][9] Specifically, it binds to the A2451 and A2452 residues of the 23S rRNA, preventing the formation of a peptide bond by inhibiting the peptidyl transferase activity.[9] This action halts the elongation of the polypeptide chain, thereby arresting bacterial growth.
Figure 2: Signaling Pathway of Chloramphenicol's Mechanism of Action.
This compound: An Inferred Mechanism
The precise mechanism of action for this compound is not as definitively established.[1][3] However, the prevailing hypothesis, driven by its structural similarity to Chloramphenicol, is that it also functions as a protein synthesis inhibitor.[1][2] It is believed to act on the trophozoites of E. histolytica in the intestinal lumen, disrupting their metabolic processes and leading to cell death.[2]
Figure 3: Proposed Mechanism of Action for this compound.
Experimental Protocols for Structural Elucidation
The structural characterization of molecules like this compound and Chloramphenicol relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for determining the structure of organic molecules in solution.[10]
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Provides information about the number of different types of protons and their chemical environments.
-
¹³C NMR: Provides information about the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, allowing for the complete assignment of the structure.
-
-
Data Analysis: The resulting spectra are analyzed to deduce the molecular structure by interpreting chemical shifts, coupling constants, and cross-peaks.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and molecular formula of a compound.
-
Objective: To determine the exact mass and elemental composition.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to determine the molecular weight. High-resolution data can provide the elemental composition.
X-ray Crystallography
For crystalline solids, X-ray crystallography can provide the definitive three-dimensional structure.
-
Objective: To determine the precise spatial arrangement of atoms in the crystal lattice.
-
Sample Preparation: A single, high-quality crystal of the compound is required. This is often the most challenging step and may involve screening various crystallization conditions.
-
Instrumentation: A single-crystal X-ray diffractometer.
-
Data Collection: The crystal is mounted and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
Figure 4: Experimental Workflow for Structural Elucidation.
Conclusion
The structural similarity between this compound and Chloramphenicol, centered on the dichloroacetamide moiety, provides a compelling basis for the hypothesis of a shared mechanism of action involving the inhibition of protein synthesis. While this is well-established for Chloramphenicol, further research is required to definitively elucidate the molecular targets and pathways of this compound in E. histolytica. A deeper understanding of this structure-activity relationship could pave the way for the design of novel anti-parasitic agents with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these and other related compounds.
References
- 1. This compound in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mims.com [mims.com]
- 5. This compound | C9H9Cl2NO2 | CID 11367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:579-38-4 | Chemsrc [chemsrc.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 10. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
In Vitro Amoebicidal Activity of Diloxanide and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant global health concern. While several drugs are available for treatment, the search for more effective and less toxic amoebicidal agents is ongoing. Diloxanide, a luminal amoebicide, has been a mainstay for the treatment of asymptomatic intestinal amoebiasis. This technical guide provides an in-depth overview of the in vitro amoebicidal activity of this compound and its derivatives, focusing on quantitative data, experimental protocols, and the underlying mechanisms of action.
Mechanism of Action of this compound
This compound is typically administered as its ester prodrug, this compound furoate, which is hydrolyzed in the gastrointestinal tract to release the active compound, this compound.[1] While the precise molecular target of this compound is not fully elucidated, its amoebicidal effect is believed to stem from the inhibition of protein synthesis in E. histolytica trophozoites.[2] This action is attributed to the structural similarity of this compound's dichloroacetamide group to that of chloramphenicol, a known inhibitor of bacterial protein synthesis.[2] By disrupting essential protein production, this compound ultimately leads to the death of the parasite.[1] It is important to note that this compound is a luminal agent, meaning its activity is confined to the intestinal lumen, and it is not effective against extraintestinal amoebic infections when used alone.[3]
In Vitro Amoebicidal Activity: Quantitative Data
The available scientific literature is notably sparse regarding specific quantitative in vitro efficacy data, such as the 50% inhibitory concentration (IC50), for this compound and its direct derivatives against Entamoeba histolytica. While its clinical efficacy in clearing luminal infections is well-documented, detailed in vitro studies with standardized metrics are limited.[4]
For comparative purposes, the following table summarizes the in vitro amoebicidal activity of other commonly used or experimental anti-amoebic compounds against E. histolytica.
| Compound | Strain | Assay Method | IC50 (µM) | Reference |
| Metronidazole | HM1:IMSS | NBT Reduction | 9.5 | [5] |
| Metronidazole | Clinical Isolates | NBT Reduction | 13.2 | [5] |
| Tinidazole | HM1:IMSS | NBT Reduction | 10.2 | [5] |
| Tinidazole | Clinical Isolates | NBT Reduction | 12.4 | [5] |
| Chloroquine | HM1:IMSS | NBT Reduction | 15.5 | [5] |
| Chloroquine | Clinical Isolates | NBT Reduction | 26.3 | [5] |
| Emetine | HM1:IMSS | NBT Reduction | 29.9 | [5] |
| Emetine | Clinical Isolates | NBT Reduction | 31.2 | [5] |
| Nitazoxanide | - | Subculture | 0.04 (IC50 in µg/mL) | [6] |
Note: The lack of standardized in vitro susceptibility data for this compound against E. histolytica represents a significant knowledge gap and an area for future research.
This compound Derivatives and Other Amoebicidal Compounds
The exploration of this compound derivatives for enhanced amoebicidal activity is not extensively reported in the literature. However, research into other chemical scaffolds has yielded compounds with potent in vitro activity against E. histolytica. For instance, studies on nitazoxanide analogs and hydrazone hybrids have identified molecules with significant amoebicidal effects, although these are not direct derivatives of this compound.[7] These investigations highlight the potential for discovering novel anti-amoebic agents through synthetic chemistry and structure-activity relationship studies.
Experimental Protocols
In Vitro Culture of Entamoeba histolytica Trophozoites
A fundamental requirement for in vitro amoebicidal testing is the axenic cultivation of E. histolytica trophozoites. The following is a generalized protocol based on standard laboratory practices.
a. Culture Medium:
-
TYI-S-33 medium is commonly used for the axenic cultivation of E. histolytica.
b. Culture Conditions:
-
Trophozoites are grown in borosilicate glass screw-cap tubes.
-
The tubes are filled with culture medium, leaving a minimal air bubble, and incubated at 37°C.
-
Subculturing is typically performed every 48-72 hours, depending on the growth rate of the amoebae.
c. Subculturing Procedure:
-
Chill the culture tubes in an ice-water bath for 10-15 minutes to detach the adherent trophozoites.
-
Invert the tubes several times to ensure a uniform suspension of amoebae.
-
Aseptically transfer an appropriate volume of the cell suspension to a fresh, pre-warmed culture tube containing new medium.
-
Incubate the new culture at 37°C.
In Vitro Amoebicidal Susceptibility Testing: Nitroblue Tetrazolium (NBT) Reduction Assay
The NBT reduction assay is a colorimetric method used to determine the viability of E. histolytica trophozoites after exposure to a drug. Viable amoebae reduce the yellow NBT dye to a blue formazan product, which can be quantified spectrophotometrically.
a. Preparation of Trophozoites:
-
Harvest trophozoites from a 48-72 hour culture by chilling the culture tubes.
-
Centrifuge the cell suspension to pellet the amoebae.
-
Wash the pellet with pre-warmed, incomplete culture medium.
-
Resuspend the trophozoites in fresh medium and determine the cell concentration using a hemocytometer. Adjust the concentration to the desired level (e.g., 1 x 10^5 trophozoites/mL).
b. Assay Procedure:
-
In a 96-well microtiter plate, add the test compound in serial dilutions to the appropriate wells. Include a drug-free control (negative control) and a positive control (e.g., metronidazole).
-
Add the prepared trophozoite suspension to each well.
-
Incubate the plate at 37°C for the desired time period (e.g., 48 or 72 hours).
-
Following incubation, add the NBT solution to each well and incubate for a further 2-3 hours at 37°C.
-
Stop the reaction by adding a stopping agent (e.g., DMSO or HCl).
-
Read the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).
c. Data Analysis:
-
The percentage of inhibition is calculated for each drug concentration relative to the drug-free control.
-
The IC50 value (the concentration of the drug that inhibits 50% of the amoebic growth) is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound remains a valuable drug for the treatment of asymptomatic amoebiasis, with a proposed mechanism of action involving the inhibition of protein synthesis. However, this technical guide highlights a critical need for more comprehensive in vitro studies to quantify the amoebicidal activity of this compound and its derivatives against E. histolytica. The generation of standardized IC50 data would be invaluable for drug discovery efforts and for understanding potential mechanisms of resistance. Future research should focus on:
-
Quantitative in vitro susceptibility testing of this compound and this compound furoate against reference and clinical strains of E. histolytica.
-
The synthesis and evaluation of novel this compound derivatives with the aim of improving potency and expanding the spectrum of activity.
-
Elucidation of the precise molecular targets of this compound within E. histolytica to facilitate rational drug design.
By addressing these research gaps, the scientific community can build upon the established clinical utility of this compound to develop the next generation of more effective amoebicidal agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound furoate for treating asymptomatic Entamoeba histolytica cyst passers: 14 years' experience in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro effect of nitazoxanide against Entamoeba histolytica, Giardia intestinalis and Trichomonas vaginalis trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitazoxanide Analogs: Synthesis, In Vitro Giardicidal Activity, and Effects on Giardia lamblia Metabolic Gene Expression [mdpi.com]
Understanding the Luminal Amoebicidal Properties of Diloxanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diloxanide, typically administered as the prodrug this compound Furoate, is a cornerstone luminal amoebicide for the treatment of asymptomatic intestinal amebiasis caused by Entamoeba histolytica. Despite its long-standing clinical use and established efficacy in eradicating the cyst-passing stage of the parasite, its precise mechanism of action remains to be fully elucidated. This technical guide provides an in-depth overview of the current understanding of this compound's amoebicidal properties, focusing on its pharmacokinetics, hypothesized mechanism of action, and relevant experimental data. Detailed experimental protocols for the in vitro assessment of amoebicidal activity are also presented to facilitate further research and drug development in this area.
Introduction
Amebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant public health concern in many parts of the world. The infection can manifest as asymptomatic luminal colonization, invasive amoebic colitis, or extraintestinal disease, most commonly as a liver abscess. Luminal amoebicides are a critical component of therapy, particularly for asymptomatic carriers, as they target the trophozoites and cysts within the intestinal lumen, thereby preventing transmission and the development of invasive disease.[1]
This compound furoate is a dichloroacetamide derivative that has been a primary agent for the treatment of asymptomatic amebiasis for decades.[2] It is highly effective in clearing the luminal forms of the parasite, including both trophozoites and, crucially, the transmissible cyst stage.[2][3] This guide will delve into the technical aspects of its luminal amoebicidal activity.
Pharmacokinetics and Metabolism
This compound furoate is administered orally and acts as a prodrug. In the gastrointestinal tract, it is hydrolyzed by bacterial and gut esterases into its active form, this compound, and furoic acid.[4][5] This slow hydrolysis ensures a high concentration of the active drug within the intestinal lumen, which is crucial for its therapeutic effect.[6]
While a significant portion of the active this compound remains in the gut to exert its amoebicidal action, approximately 90% of the parent compound is absorbed.[3][6] The absorbed this compound is then extensively metabolized in the liver via glucuronidation. These inactive glucuronide metabolites are rapidly excreted in the urine, with about 10% of the drug eliminated in the feces as this compound.[3][4]
Hypothesized Mechanism of Action: Protein Synthesis Inhibition
The exact molecular target and mechanism of action of this compound are not fully understood.[7][8] However, the prevailing hypothesis is that it inhibits protein synthesis in E. histolytica trophozoites.[3][7] This hypothesis is largely based on the structural similarity of this compound to chloramphenicol, a known inhibitor of bacterial protein synthesis.[8]
It is postulated that this compound may interfere with the ribosomal machinery of the parasite, thereby disrupting the elongation of polypeptide chains and leading to cell death.[7] By inhibiting protein synthesis, this compound effectively destroys the trophozoites, which are the precursors to the cyst stage.[3][6] This action prevents the formation of new cysts, which are responsible for the transmission of amebiasis.[8]
Hypothesized Mechanism of this compound Action.
Quantitative Data on Amoebicidal Efficacy
While specific in vitro IC50 values for this compound furoate against E. histolytica are not widely reported in the literature, its clinical and in vivo efficacy are well-documented.
| Parameter | Organism/Model | Drug | Value | Comments |
| Parasitological Cure Rate | Asymptomatic Human Carriers | This compound Furoate | 86% | Based on a 14-year study of 575 treatment courses.[9] |
| Parasite Clearance Rate | Human Infections | This compound Furoate | 81-96% | General reported clinical efficacy.[8] |
| ED50 | Weanling Rats | This compound Furoate | 77.9 mg/kg | Effective dose to cure 50% of the infected animals. |
For the purpose of comparison, the following table presents the IC50 values for other commonly used amoebicidal drugs against E. histolytica.
| Drug | IC50 (µM) - Clinical Isolates | IC50 (µM) - Reference Strain (HM1:IMSS) |
| Metronidazole | 13.2 | 9.5 |
| Tinidazole | 12.4 | 10.2 |
| Chloroquine | 26.3 | 15.5 |
| Emetine | 31.2 | 29.9 |
| Data sourced from a study on clinical isolates in India.[4][10] |
Experimental Protocols
The following sections detail the methodologies for the cultivation of E. histolytica and the assessment of its susceptibility to amoebicidal agents in vitro.
Cultivation of Entamoeba histolytica
The axenic cultivation of E. histolytica (e.g., strain HM-1:IMSS) is essential for direct drug susceptibility testing.
Materials:
-
TYI-S-33 medium
-
Entamoeba histolytica culture
-
Sterile culture tubes or flasks
-
Incubator at 37°C
Procedure:
-
Prepare TYI-S-33 medium according to standard protocols.
-
Inoculate the medium with E. histolytica trophozoites from an existing culture.
-
Incubate the culture tubes or flasks at a 30-45 degree angle at 37°C to allow for the formation of a monolayer of trophozoites.
-
Subculture the trophozoites every 48-72 hours by chilling the culture to detach the cells, followed by centrifugation and inoculation into fresh medium.
Workflow for E. histolytica Cultivation.
In Vitro Amoebicidal Susceptibility Testing (Nitroblue Tetrazolium - NBT Reduction Assay)
This colorimetric assay measures the metabolic activity of viable trophozoites.[11]
Materials:
-
96-well microtiter plates
-
E. histolytica trophozoites (harvested from a 24-hour culture)
-
TYI-S-33 medium
-
This compound furoate stock solution (dissolved in DMSO)
-
Nitroblue tetrazolium (NBT) solution
-
Microplate reader
Procedure:
-
Harvest E. histolytica trophozoites from culture and adjust the parasite count to 3 x 10^5 parasites/mL in fresh medium.[4]
-
Prepare serial dilutions of this compound furoate in the 96-well plate using TYI-S-33 medium. Include a drug-free control (with DMSO) and a blank (medium only).
-
Add 100 µL of the trophozoite suspension to each well (except the blank).
-
Incubate the plate under anaerobic conditions at 37°C for 48 hours.
-
After incubation, wash the cells with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the NBT solution to each well and incubate at 37°C.
-
Measure the optical density at a specific wavelength using a microplate reader. The reduction of NBT to formazan by viable cells results in a color change.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits 50% of the metabolic activity of the trophozoites compared to the control.
NBT Reduction Assay Workflow.
Conclusion and Future Directions
This compound furoate remains a vital tool in the management of asymptomatic amebiasis due to its high efficacy in the intestinal lumen. While the hypothesis of protein synthesis inhibition is plausible, further research is needed to definitively identify its molecular target and elucidate the precise mechanism of action. The development of standardized in vitro susceptibility testing protocols and the determination of IC50 values for a range of clinical isolates would be invaluable for monitoring potential drug resistance and for the development of new luminal amoebicides. Further investigation into the structure-activity relationship of this compound could also pave the way for the design of more potent and targeted therapies for this widespread parasitic infection.[8]
References
- 1. Entamoeba histolytica: elevated nitroblue tetrazolium reduction activity in polymorphs during amoebic liver abscess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound furoate | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. e-lactancia.org [e-lactancia.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound furoate for treating asymptomatic Entamoeba histolytica cyst passers: 14 years' experience in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid in vitro test for determination of anti-amoebic activity [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Chemical Characterization of Diloxanide Furoate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Diloxanide furoate is an effective luminal amebicide used in the treatment of asymptomatic intestinal amebiasis caused by Entamoeba histolytica.[1][2][3] It functions as a prodrug, which is hydrolyzed in the gastrointestinal tract to its active form, this compound.[1][4][5] This guide provides a comprehensive overview of a common laboratory-scale synthesis method for this compound furoate and the analytical techniques essential for its chemical characterization and quality control.
Table 1: Physicochemical Properties of this compound Furoate
| Property | Value | Reference |
| IUPAC Name | [4-[(2,2-dichloroacetyl)-methylamino]phenyl] furan-2-carboxylate | [1] |
| Molecular Formula | C₁₄H₁₁Cl₂NO₄ | [1][6] |
| Molecular Weight | 328.15 g/mol | [1][6] |
| CAS Number | 3736-81-0 | [1] |
| Appearance | White or almost white crystalline powder | [4] |
| Solubility | Sparingly soluble in water and ethanol; soluble in chloroform and methanol. | [7] |
| Melting Point | 114-116 °C | N/A |
Synthesis of this compound Furoate
The synthesis of this compound furoate is typically achieved through the esterification of this compound (2,2-dichloro-N-(4-hydroxyphenyl)-N-methylacetamide) with furoyl chloride.[8] This reaction involves the condensation of the hydroxyl group of this compound with the acyl chloride of furoyl chloride.
Synthesis Workflow
The overall process involves the preparation of the starting materials, the condensation reaction, and the subsequent purification of the final product.
Caption: Workflow for the synthesis of this compound furoate.
Experimental Protocol: Synthesis
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous pyridine.
-
Reagent Addition : Cool the solution in an ice bath. Add furoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the crude product.
-
Isolation : Filter the precipitate, wash it thoroughly with water to remove pyridine hydrochloride, and then with a small amount of cold ethanol.
-
Purification : Recrystallize the crude product from ethanol to obtain pure this compound furoate as a white crystalline solid.
-
Drying : Dry the purified crystals under a vacuum at a temperature not exceeding 50°C.
Chemical Characterization
The identity and purity of the synthesized this compound furoate must be confirmed through various analytical methods.
Characterization Workflow
Caption: Analytical workflow for chemical characterization.
Spectroscopic and Spectrometric Analysis
NMR spectroscopy is used to elucidate the molecular structure. The sample is typically dissolved in a deuterated solvent like CDCl₃ or DMSO-d₆.
Table 2: ¹H and ¹³C NMR Spectral Data for this compound Furoate [9]
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-CH₃ | 3.35 (s, 3H) | 37.5 |
| -CHCl₂ | 6.85 (s, 1H) | 65.8 |
| Furan C3-H | 6.65 (dd, 1H) | 112.9 |
| Furan C4-H | 7.35 (d, 1H) | 120.1 |
| Furan C5-H | 7.80 (d, 1H) | 148.5 |
| Aromatic C2/6-H | 7.25 (d, 2H) | 122.5 |
| Aromatic C3/5-H | 7.40 (d, 2H) | 130.0 |
| C=O (amide) | - | 164.2 |
| C=O (ester) | - | 156.5 |
| Furan C2 | - | 145.2 |
| Aromatic C1 | - | 149.5 |
| Aromatic C4 | - | 139.0 |
(s=singlet, d=doublet, dd=doublet of doublets. Assignments are typical and may vary slightly based on solvent and instrument.)
IR spectroscopy helps identify the functional groups present in the molecule. The spectrum is commonly obtained using the KBr pellet method.[7]
Table 3: Key IR Absorption Bands for this compound Furoate [9]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100 | C-H stretch (aromatic & furan) |
| ~2950 | C-H stretch (aliphatic, -CH₃) |
| ~1730 | C=O stretch (ester) |
| ~1680 | C=O stretch (tertiary amide) |
| ~1500, ~1600 | C=C stretch (aromatic ring) |
| ~1290, ~1170 | C-O stretch (ester) |
| ~800-600 | C-Cl stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Table 4: Mass Spectrometry Fragmentation Data [9]
| m/z Value | Proposed Fragment |
| 327/329 | [M]⁺ Molecular Ion |
| 244 | [M - C₄H₃O]⁺ |
| 122 | [HOC₆H₄N(CH₃)]⁺ |
| 95 | [C₄H₃OCO]⁺ (Furoyl cation) - Base Peak |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of the synthesized this compound furoate and for quantitative analysis.[7]
Table 5: Example RP-HPLC Method Parameters
| Parameter | Condition | Reference |
| Column | C18 (e.g., 250mm x 4.6mm, 5µm) | [7][10] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.8-4.5) in ratios like 75:25 or 60:40 v/v | [7][10] |
| Flow Rate | 1.0 mL/min | [7][10] |
| Detection | UV at 254 nm or 277 nm | [7][11] |
| Injection Volume | 10-20 µL | [2][7] |
| Typical Retention Time | ~7.6 min | [10] |
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation : Prepare the mobile phase as specified (e.g., Acetonitrile:20mM KH₂PO₄, 75:25 v/v, adjust pH to 3.8 with orthophosphoric acid). Filter through a 0.45µm filter and degas by sonication.[7]
-
Standard Solution : Accurately weigh and dissolve this compound furoate reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare a series of working standards by serial dilution (e.g., 5-25 µg/mL).[7]
-
Sample Solution : Accurately weigh and dissolve the synthesized this compound furoate in the mobile phase to achieve a concentration within the linear range of the calibration curve.
-
Chromatographic Run : Set up the HPLC system with the parameters from Table 5. Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Analysis : Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). Then, inject the sample solution.
-
Quantification : Determine the purity of the synthesized compound by comparing its peak area to the calibration curve and accounting for the sample weight and dilution factor. The purity is often expressed as a percentage assay.
Conclusion
This guide outlines a standard procedure for the synthesis of this compound furoate via esterification and details the essential analytical methods for its comprehensive characterization. The provided protocols for synthesis and analysis, including NMR, IR, MS, and HPLC, are fundamental for ensuring the identity, purity, and quality of the final compound for research and development purposes. Adherence to these methodologies allows for reproducible synthesis and reliable characterization of this compound furoate.
References
- 1. This compound furoate | C14H11Cl2NO4 | CID 19529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. This compound | C9H9Cl2NO2 | CID 11367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound furoate | 3736-81-0 | FD63298 | Biosynth [biosynth.com]
- 7. ijcrt.org [ijcrt.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. saspublishers.com [saspublishers.com]
- 11. tandfonline.com [tandfonline.com]
A Comprehensive Technical Guide to the Solubility of Diloxanide Furoate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of diloxanide furoate, a luminal amebicide, in a range of common laboratory solvents. The information contained herein is intended to support research, formulation development, and analytical method development for this important antiprotozoal agent.
Quantitative Solubility Data
The solubility of this compound furoate varies significantly across different laboratory solvents, a critical consideration for the preparation of stock solutions, analytical standards, and formulations. The following tables summarize the available quantitative and qualitative solubility data.
Table 1: Quantitative Solubility of this compound Furoate
| Solvent | Solubility (mg/mL) | Molar Solubility (M)¹ | Method of Analysis | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50[1] | ≥ 0.152 | Not specified | Saturation not reached. |
| Dimethyl Sulfoxide (DMSO) | 40[2][3] | 0.122 | Not specified | Sonication recommended. |
| Ethanol | 20[1] | 0.061 | Not specified | Ultrasonic assistance required. |
| Ethanol | 10[2][3] | 0.030 | Not specified | Sonication recommended. |
| Ethanol | ~10 (1 in 100)[4] | ~0.030 | Not specified | |
| Water | > 0.0492[5] | > 0.00015 | Not specified | At pH 7.4. |
| Water | < 0.1[2][3] | < 0.0003 | Not specified | Considered insoluble. |
¹Molar solubility calculated based on a molecular weight of 328.15 g/mol .
Table 2: Qualitative and Semi-Quantitative Solubility of this compound Furoate
| Solvent | Solubility Description | Approximate Concentration (mg/mL) | Source |
| Chloroform | Soluble (1 in 25) | ~40 | [4] |
| Methanol | Soluble | Not specified | [6] |
| Ether | Soluble (1 in 130) | ~7.7 | [4] |
| Water | Very slightly soluble | Not specified | [4] |
Experimental Protocols
Accurate determination of solubility is fundamental to pharmaceutical research. The following are detailed methodologies for key experimental techniques that can be employed to ascertain the solubility of this compound furoate.
Thermodynamic Solubility Determination via Shake-Flask Method with HPLC Quantification
This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Materials:
-
This compound furoate powder
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
0.2 µm syringe filters
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound furoate powder to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.2 µm syringe filter to remove any undissolved particles.
-
Sample Dilution: Accurately dilute the filtered solution with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted sample using a validated HPLC method. A typical method for this compound furoate analysis is as follows:
-
Quantification: Determine the concentration of this compound furoate in the diluted sample by comparing its peak area to a standard calibration curve prepared with known concentrations of the drug.
-
Calculation: Calculate the original solubility in the solvent by accounting for the dilution factor.
Solubility Determination by UV-Vis Spectrophotometry
This method is suitable for rapid estimation of solubility, particularly when a validated HPLC method is not available.
Materials:
-
This compound furoate powder
-
Solvent of interest
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution: Follow steps 1-3 of the shake-flask method described in section 2.1.
-
Sample Dilution: Accurately dilute the filtered supernatant with the chosen solvent to an absorbance value within the linear range of the spectrophotometer (typically 0.2 - 1.0).
-
Spectrophotometric Measurement: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound furoate in the specific solvent. The λmax for this compound furoate in methanol has been reported to be around 259 nm.[9]
-
Quantification: Calculate the concentration of the diluted sample using a standard calibration curve prepared by measuring the absorbance of a series of known concentrations of this compound furoate in the same solvent.
-
Calculation: Determine the solubility by multiplying the concentration of the diluted sample by the dilution factor.
Visualizations
Prodrug Activation Pathway of this compound Furoate
This compound furoate is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, this compound, which then exerts its amoebicidal effect.
Caption: Prodrug activation of this compound furoate to its active metabolite, this compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the thermodynamic solubility of a compound in the laboratory.
Caption: General workflow for the experimental determination of thermodynamic solubility.
References
- 1. Stability indicating methods for the determination of this compound furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. This compound furoate | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound furoate | C14H11Cl2NO4 | CID 19529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. ijpra.com [ijpra.com]
- 8. saspublishers.com [saspublishers.com]
- 9. Spectrophotometric assays of this compound furoate and tinidazole in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Diloxanide Furoate: A Technical Guide for Identification
This technical guide provides an in-depth overview of the spectroscopic techniques used for the identification and analysis of Diloxanide Furoate. Designed for researchers, scientists, and drug development professionals, this document details the core spectroscopic methodologies—Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—offering comprehensive experimental protocols and a summary of key analytical data.
Introduction
This compound furoate, chemically known as 4-(N-methyl-2,2-dichloroacetamido)phenyl 2-furoate, is an effective luminal amebicide.[1][2] It is primarily used in the treatment of asymptomatic or mild intestinal amebiasis caused by Entamoeba histolytica.[1][2][3] Accurate identification and characterization of this active pharmaceutical ingredient (API) are crucial for quality control and regulatory compliance. Spectroscopic methods provide the necessary tools for unambiguous identification and purity assessment.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound Furoate is essential for its analysis.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₁Cl₂NO₄ | [4][5][6][7] |
| Molecular Weight | 328.15 g/mol | [6][7][8][9] |
| Appearance | White or almost white crystalline powder | [2] |
| Melting Point | 114-116 °C | [4] |
| Solubility | Very slightly soluble in water; soluble in alcohol (1 in 100), chloroform (1 in 25), and ether (1 in 130). | [1] |
Spectroscopic Identification Methods
The following sections detail the application of various spectroscopic techniques for the identification of this compound Furoate.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the quantitative analysis and identification of this compound Furoate, based on the absorption of ultraviolet light by its chromophoric structures.
A standard protocol for the UV-Vis analysis of this compound Furoate involves the following steps:
-
Instrumentation : A calibrated double-beam UV-Vis spectrophotometer with 1 cm matched quartz cells is used.
-
Solvent Selection : Methanol, ethanol, or a mixture of N,N-dimethylformamide and water are common solvents.[10][11][12] The USP monograph specifies alcohol as the medium.[4]
-
Standard Preparation : A standard solution of this compound Furoate is prepared by accurately weighing the reference standard and dissolving it in the chosen solvent to a known concentration (e.g., 14 µg/mL in alcohol as per the USP monograph).[4]
-
Sample Preparation : The sample to be analyzed is similarly prepared to achieve a comparable concentration.
-
Spectral Acquisition : The UV spectrum is recorded over a suitable wavelength range (typically 200-400 nm), using the solvent as a blank.[13]
| Solvent | λmax (nm) | Molar Absorptivity (ε) or A(1%, 1cm) |
| Alcohol | 258 | - |
| Ethanol | 258 | A(1%, 1cm) = 705 |
| Aqueous Solution | 260, 262 | ε = 22970, A(1%, 1cm) = 700 or 224 |
| Methanol | 259, 312 | - |
| N,N-dimethylformamide (15% v/v) | 262 | E(1%, 1cm) = 57667 |
Data compiled from multiple sources.[1][4][10][11][12]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in the this compound Furoate molecule, providing a molecular fingerprint.
-
Sample Preparation : The sample is prepared as a potassium bromide (KBr) pellet.[1][11] This involves grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disc.
-
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrophotometer is used for analysis.
-
Data Acquisition : The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
| Wavenumber (cm⁻¹) | Assignment |
| 1727 | C=O stretching (ester) |
| 1678 | C=O stretching (amide) |
| 1290 | C-O stretching (ester) |
| 1197 | C-O stretching (ester) |
| 1167 | - |
| 1093 | - |
Principal peaks as reported in the literature.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the this compound Furoate molecule, allowing for its complete structural elucidation.
-
Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR and 75, 100, or 125 MHz for ¹³C NMR) is used.[1]
-
Sample Preparation : The sample is dissolved in a deuterated solvent, such as deuterated methanol (CH₃OH-d₄).[1] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[1]
-
Data Acquisition : Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. Advanced techniques like COSY and HETCOR can be employed for more detailed structural assignments.[1]
Detailed assignments for the observed resonance bands in both ¹H and ¹³C NMR spectra have been reported in the literature, often presented in tabular format alongside the spectra.[1] For brevity, this guide notes that such data is available and crucial for unequivocal identification.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound Furoate and to study its fragmentation pattern, which can be used for structural confirmation.
-
Instrumentation : A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.[1][14]
-
Sample Introduction : The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer.
-
Data Acquisition : The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.
| m/z Value | Interpretation |
| 328 | Molecular Ion [M]⁺ |
| 327 | [M-H]⁺ |
| 329 | Isotopic peak of the molecular ion |
| 244 | - |
| 122 | - |
| 95 | Base Peak |
| 67 | - |
| 39 | - |
Principal MS peaks as reported by Clarke and other sources.[1]
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for this compound Furoate.
Caption: Workflow for the spectroscopic identification of this compound Furoate.
Caption: Proposed mass fragmentation pathway of this compound Furoate.
Conclusion
The spectroscopic techniques of UV-Vis, IR, NMR, and Mass Spectrometry collectively provide a robust framework for the comprehensive identification and characterization of this compound Furoate. This guide has summarized the key quantitative data and provided standardized experimental protocols to assist researchers and analytical scientists in the accurate analysis of this important pharmaceutical compound. The application of these methods, as outlined, is fundamental to ensuring the quality, safety, and efficacy of this compound Furoate in pharmaceutical formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. e-lactancia.org [e-lactancia.org]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. This compound Furoate [doi.usp.org]
- 6. This compound furoate | 3736-81-0 | FD63298 | Biosynth [biosynth.com]
- 7. This compound furoate | C14H11Cl2NO4 | CID 19529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound furoate(3736-81-0) 1H NMR [m.chemicalbook.com]
- 9. This compound furoate | 3736-81-0 [chemicalbook.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Spectrophotometric assays of this compound furoate and tinidazole in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijcrt.org [ijcrt.org]
- 14. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Development of a Stability-Indicating Assay for Diloxanide Furoate
Introduction
These application notes provide a comprehensive protocol for the development and validation of a stability-indicating assay for Diloxanide furoate using reverse-phase high-performance liquid chromatography (RP-HPLC). This method is designed to separate and quantify this compound furoate in the presence of its degradation products, which may form under various stress conditions. Such an assay is crucial for ensuring the identity, purity, potency, and stability of the drug substance and its formulated products.
This compound furoate is an anti-protozoal agent used in the treatment of amoebiasis.[1] Its stability is a critical attribute that must be monitored throughout its shelf life. A stability-indicating method is a validated analytical procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[2]
This document outlines the necessary steps for forced degradation studies, the HPLC method parameters, and the validation of the method in accordance with the International Council for Harmonisation (ICH) guidelines.
Physicochemical Properties of this compound Furoate
A preliminary assessment of the physicochemical properties of this compound furoate is essential before method development.
| Property | Observation |
| Appearance | White or almost white crystalline powder |
| Solubility | Sparingly soluble in water, soluble in methanol and ethanol, freely soluble in chloroform and acetonitrile. |
| UV λmax | The maximum absorbance in the UV spectrum is typically observed around 254 nm.[3] |
Experimental Protocols
Instrumentation and Chromatographic Conditions
The following HPLC instrumentation and parameters are recommended for the analysis of this compound furoate and its degradation products.
| Parameter | Specification |
| HPLC System | Waters HPLC with UV-Vis Detector or equivalent |
| Column | LC-20 AT C18 (250mm x 4.6 mm, 2.6 μm) or Hypersil BDS C-18 (25cm x 0.46cm) |
| Mobile Phase | Option 1: Buffer (pH 4.5) : Acetonitrile (40:60 v/v)[1][4] Option 2: Methanol : Water (80:20 v/v)[5] |
| Flow Rate | 1.0 mL/min[1][4][5] |
| Detection Wavelength | 254 nm or 258 nm or 277 nm[1][3][5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Runtime | Approximately 10 minutes |
Note: The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound furoate reference standard in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: From the stock solution, prepare a working standard solution of 10 µg/mL by diluting with the mobile phase.[3]
Forced Degradation Studies
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method. The drug substance is subjected to a series of stress conditions as outlined below.
Caption: Workflow for Forced Degradation Studies.
-
Acid Hydrolysis:
-
To 10 mL of a 2 mg/mL this compound furoate solution, add 10 mL of 1M HCl.[6]
-
Keep the mixture at room temperature for 3 hours.[6]
-
Neutralize the solution with an appropriate volume of NaOH solution.[6]
-
Dilute with the mobile phase to a final concentration of approximately 20 µg/mL for HPLC analysis.[6]
-
-
Alkaline Hydrolysis:
-
To 10 mL of a 2 mg/mL this compound furoate solution, add 10 mL of 0.1M NaOH.[6]
-
Keep the mixture at room temperature for 3 hours.[6]
-
Neutralize the solution with an appropriate volume of HCl solution.[6]
-
Dilute with the mobile phase to a final concentration of approximately 20 µg/mL for HPLC analysis.[6]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Accurately weigh 50 mg of this compound furoate powder and place it in a round bottom flask.
-
Expose the sample to dry heat at 80°C for 8 hours.[3]
-
After cooling, dissolve the sample in the mobile phase and dilute to a final concentration of approximately 10 µg/mL for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the this compound furoate powder to direct sunlight for 12 hours.[6]
-
After exposure, dissolve the sample in the mobile phase and dilute to a final concentration of approximately 20 µg/mL for HPLC analysis.
-
Degradation Pathway
The primary degradation pathway for this compound furoate, particularly under hydrolytic conditions, involves the cleavage of the ester linkage.
Caption: Degradation Pathway of this compound Furoate.
Under alkaline conditions, this compound furoate hydrolyzes to form 2-furoic acid and this compound.[7][8]
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following validation parameters should be assessed:
Validation Workflow
Caption: Method Validation Workflow.
Validation Protocols
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the this compound furoate peak from the peaks of the degradation products generated during the forced degradation studies. The peak purity of the analyte should be assessed using a photodiode array (PDA) detector.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Prepare a series of at least five concentrations of this compound furoate working standards over a specified range (e.g., 7.5-22.5 µg/mL).[1][4]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The r² value should be ≥ 0.999.
-
-
Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.
-
Prepare samples of a known concentration (e.g., 100%) and spike them with the analyte at three different concentration levels (e.g., 80%, 100%, and 120%).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery. The recovery should be within 98-102%.
-
-
Precision: The precision of the method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on different days, by different analysts, or with different equipment.
-
The relative standard deviation (RSD) for the peak areas should be ≤ 2%.
-
-
Robustness: The robustness of the method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Introduce small variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
pH of the mobile phase buffer (± 0.2 units)
-
-
Analyze the system suitability parameters (e.g., retention time, tailing factor, theoretical plates) after each change. The results should remain within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Data Presentation
The quantitative results from the method development and validation studies should be summarized in clear and concise tables.
Chromatographic Parameters
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound Furoate | e.g., 7.633[1][4] | e.g., < 1.5 | e.g., > 2000 |
| Degradation Product 1 | e.g., 2.45[6] | - | - |
| Degradation Product 2 | - | - | - |
Forced Degradation Results
| Stress Condition | Duration | Temperature | % Degradation of this compound Furoate | No. of Degradation Peaks |
| Acid Hydrolysis (1M HCl) | 3 hours | Room Temp. | Reported Value[6] | Reported Value |
| Alkaline Hydrolysis (0.1M NaOH) | 3 hours | Room Temp. | Reported Value[6] | Reported Value |
| Oxidative (30% H2O2) | 48 hours | Room Temp. | Reported Value[6] | Reported Value |
| Thermal | 8 hours | 80°C | Reported Value[3] | Reported Value |
| Photolytic | 12 hours | Sunlight | Reported Value[6] | Reported Value |
Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range (µg/mL) | e.g., 7.5 - 22.5[1][4] | - |
| Correlation Coefficient (r²) | e.g., > 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | e.g., 99.0 - 101.0% | 98.0 - 102.0% |
| Precision (RSD %) | ||
| - Repeatability | e.g., < 1.0% | ≤ 2.0% |
| - Intermediate Precision | e.g., < 1.5% | ≤ 2.0% |
| Robustness | Method is robust | System suitability parameters within limits |
| LOD (µg/mL) | Calculated Value | - |
| LOQ (µg/mL) | Calculated Value | - |
Conclusion
The developed and validated stability-indicating RP-HPLC method is specific, accurate, precise, and robust for the determination of this compound furoate in the presence of its degradation products. This method can be successfully employed for routine quality control analysis and stability studies of this compound furoate in bulk drug and pharmaceutical formulations. The forced degradation studies provide valuable insights into the degradation pathways of the drug molecule, which is essential for formulation development and establishing appropriate storage conditions.
References
- 1. saspublishers.com [saspublishers.com]
- 2. ijrpp.com [ijrpp.com]
- 3. ijcrt.org [ijcrt.org]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. Stability indicating methods for the determination of this compound furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Application Note: Protocol for Assessing the Cytotoxicity of Diloxanide on Mammalian Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Diloxanide is an antiprotozoal agent effective against Entamoeba histolytica. While its mechanism of action in protozoa is thought to involve the inhibition of protein synthesis, its cytotoxic effects on mammalian cells are not well characterized.[1][2][3][4] This application note provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the potential cytotoxicity of this compound on various mammalian cell lines. The described assays—MTT, Lactate Dehydrogenase (LDH), and Annexin V/Propidium Iodide (PI)—offer a multi-faceted approach to evaluating cell viability, membrane integrity, and apoptosis.
Core Assays for Cytotoxicity Assessment
A thorough evaluation of cytotoxicity involves multiple endpoints. This protocol outlines three key assays:
-
MTT Assay: A colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability.[5][6]
-
Lactate Dehydrogenase (LDH) Assay: A colorimetric assay that quantifies the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.[7][8][9]
-
Annexin V/PI Apoptosis Assay: A flow cytometry-based assay to differentiate between healthy, apoptotic, and necrotic cells.[10][11][12][13]
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound involves cell culture, treatment with the compound, and subsequent analysis using the aforementioned assays.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, providing an indication of cell viability.[5][6]
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle control (medium with the same solvent concentration used for this compound) and positive control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from the cytosol of damaged cells into the culture medium.[7][8]
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity detection kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and controls as described above.
-
Set up controls as per the manufacturer's instructions, which typically include:
-
Background control (medium only)
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with a lysis solution provided in the kit)
-
-
Incubate the plate for the desired exposure time.
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (from the kit) to each well.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of the stop solution (from the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells and PI to identify late apoptotic and necrotic cells with compromised membranes.[10][11]
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells into a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound and controls for the chosen duration.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized for clear comparison.
Table 1: Cytotoxicity of this compound on a Mammalian Cell Line (Example Data)
| This compound Conc. (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | % Apoptotic Cells (Annexin V/PI) |
| 0 (Vehicle) | 100 ± 5.2 | 5.1 ± 1.2 | 3.5 ± 0.8 |
| 10 | 92.3 ± 4.8 | 8.2 ± 1.5 | 6.1 ± 1.1 |
| 25 | 75.6 ± 6.1 | 22.4 ± 2.3 | 18.7 ± 2.5 |
| 50 | 51.2 ± 5.5 | 45.8 ± 3.1 | 42.3 ± 3.9 |
| 100 | 28.9 ± 3.9 | 68.9 ± 4.5 | 65.4 ± 4.2 |
| 200 | 10.4 ± 2.1 | 85.3 ± 5.0 | 82.1 ± 5.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Potential Signaling Pathway Affected by this compound
While the precise mechanism in mammalian cells is unknown, a compound that inhibits protein synthesis could induce cellular stress, leading to the activation of apoptotic pathways. A plausible hypothetical pathway involves the unfolded protein response (UPR) and subsequent activation of caspase-mediated apoptosis.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Conclusion
This application note provides a framework and detailed protocols for a systematic assessment of this compound's cytotoxicity in mammalian cell lines. By employing a combination of assays that measure different cellular parameters, researchers can obtain a comprehensive understanding of the potential cytotoxic effects of this compound. The provided protocols can be adapted to various cell lines and experimental conditions to suit specific research needs in drug development and toxicology.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH Cytotoxicity Assay [bio-protocol.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
Application Note: Preparation of Diloxanide Furoate Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Diloxanide furoate is a luminal amebicide used in the treatment of asymptomatic intestinal amebiasis.[1][2] It acts as a prodrug, which is hydrolyzed in the gastrointestinal tract to its active form, this compound.[3] For in vitro studies, the accurate and consistent preparation of stock solutions is critical to ensure the reliability and reproducibility of experimental results. This application note provides a detailed protocol for preparing this compound furoate stock solutions, including data on its physicochemical properties, solubility, and stability.
Physicochemical Properties and Solubility
Proper solvent selection is the first step in preparing a stock solution. This compound furoate is sparingly soluble in water but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol.
Table 1: Physicochemical Properties of this compound Furoate
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₁Cl₂NO₄ | [4] |
| Molecular Weight | 328.15 g/mol | [4] |
| Melting Point | 111-114 °C | [4] |
| Appearance | Solid | |
Table 2: Solubility of this compound Furoate in Common Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | ≥ 50 mg/mL (152.37 mM) | [5] |
| Ethanol | 20 mg/mL (60.95 mM) (ultrasonic needed) | [5] |
| Methanol | 10 mg/mL (30.47 mM) (sonication recommended) | [6][7] |
| Chloroform | Slightly Soluble | [1][4] |
| Water | < 0.1 mg/mL (Insoluble) |[6] |
Recommended Storage and Stability
The stability of this compound furoate in both solid form and in solution is crucial for its effective use in assays.
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Recommendations | Reference |
|---|---|---|---|---|
| Solid Powder | 10°C to 25°C | 3 years (at -20°C) | Store in a dry, cool, well-ventilated area. Protect from light. | [6][8][9] |
| Stock Solution (in DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [10] |
| Stock Solution (in DMSO) | -80°C | 6 months | Use within 6 months for best results. |[10] |
Stability Notes:
-
This compound furoate is subject to degradation in alkaline and acidic conditions.[11][12]
-
Solutions should be protected from light.[9]
-
For in vivo experiments, it is recommended to prepare fresh working solutions daily.[10] Solution stability in aqueous media at ambient conditions is approximately 24 hours.[13]
Experimental Workflow
The following diagram outlines the general workflow for preparing this compound furoate stock and working solutions for in vitro experiments.
Caption: Workflow for preparing this compound furoate stock solutions.
Detailed Protocol
This protocol provides instructions for preparing a 50 mM primary stock solution in DMSO.
Materials and Equipment:
-
This compound furoate powder (CAS: 3736-81-0)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Analytical balance
-
Spatula
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator bath
-
Sterile 0.22 µm syringe filters
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol Steps:
Part A: Preparation of 50 mM Primary Stock Solution
-
Calculation: To prepare a 50 mM stock solution, the required mass of this compound furoate (MW: 328.15 g/mol ) needs to be calculated.
-
Mass (mg) = Desired Volume (mL) x 50 mmol/L x 328.15 g/mol x (1 mg / 1000 µg) x (1 L / 1000 mL) = Desired Volume (mL) x 16.41
-
For example, to prepare 1 mL of a 50 mM stock, weigh out 16.41 mg of this compound furoate.
-
-
Weighing: In a suitable fume hood or ventilated area, carefully weigh the calculated amount of this compound furoate powder and place it into a sterile microcentrifuge tube or vial.
-
Dissolution:
-
Sterilization:
-
Once the solution is clear and homogenous, draw it into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a new sterile, light-protecting (amber) tube or vial. This step removes any potential microbial contamination and undissolved particulates.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[10]
-
Part B: Preparation of Working Solutions
-
Thawing: Remove one aliquot of the primary stock solution from the freezer and thaw it at room temperature.
-
Dilution:
-
Perform serial dilutions of the primary stock solution using the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the in vitro assay is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.[14] Always prepare a vehicle control (medium/buffer with the same final DMSO concentration) to run alongside your experimental samples.
-
-
Use: Use the freshly prepared working solutions immediately in your experiments for best results.
Safety Precautions
-
Handle this compound furoate powder in a well-ventilated area or chemical fume hood to avoid dust formation and inhalation.[15]
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid contact with skin and eyes.[15]
-
Wash hands thoroughly after handling the compound.[8]
-
Consult the Safety Data Sheet (SDS) for complete safety and disposal information.[8][15]
References
- 1. This compound Furoate | 3736-81-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. This compound furoate | 3736-81-0 [chemicalbook.com]
- 3. This compound furoate | C14H11Cl2NO4 | CID 19529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3736-81-0 CAS MSDS (this compound furoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound furoate | TargetMol [targetmol.com]
- 7. thescipub.com [thescipub.com]
- 8. biosynth.com [biosynth.com]
- 9. e-lactancia.org [e-lactancia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. saspublishers.com [saspublishers.com]
- 13. ijnrd.org [ijnrd.org]
- 14. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols: The Synergistic Use of Diloxanide Furoate and Metronidazole in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research applications and experimental protocols for the combination therapy of diloxanide furoate and metronidazole. This combination is a cornerstone in the treatment of amoebiasis and giardiasis, leveraging the complementary mechanisms of a luminal amoebicide and a tissue amoebicide.
Introduction
Metronidazole is a nitroimidazole antibiotic effective against anaerobic bacteria and protozoa, including the trophozoites of Entamoeba histolytica and Giardia lamblia in both the intestinal lumen and tissues.[1][2][3][4] this compound furoate, a dichloroacetamide derivative, is a luminal amoebicide primarily effective against the cystic form of E. histolytica within the gut.[4][5][6] The combination of these two agents provides a comprehensive treatment for invasive amoebiasis by targeting both the invasive trophozoites and the luminal cysts, thereby reducing the chances of relapse.[5][6][7]
Mechanism of Action and Signaling Pathways
The synergistic efficacy of this combination lies in their distinct yet complementary sites of action.
Metronidazole: This prodrug is activated in anaerobic organisms like E. histolytica. Its nitro group is reduced by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR), leading to the formation of cytotoxic metabolites.[8] These reactive intermediates interact with DNA, causing strand breakage and loss of helical structure, which ultimately inhibits protein synthesis and leads to cell death.[2][9]
This compound Furoate: Following oral administration, this compound furoate is hydrolyzed to its active form, this compound.[5] While its precise molecular target is not fully elucidated, it is believed to disrupt protein synthesis in the trophozoites of E. histolytica, thereby inhibiting their growth and replication.[7][10][11] This action is primarily confined to the intestinal lumen.
Below are diagrams illustrating the proposed mechanisms of action.
Quantitative Data Summary
The following tables summarize the efficacy of this compound furoate and metronidazole combination therapy in clinical studies.
Table 1: Efficacy in Amoebiasis and Giardiasis
| Study Population | Indication | Treatment Regimen | Parasitological Cure Rate | Clinical Cure/Symptom Relief | Reference |
| 54 adult patients | Amoebiasis (n=34), Giardiasis (n=19), Mixed (n=1) | 500 mg this compound furoate + 400 mg metronidazole, three times daily for 5 days | 100% for both amoebiasis and giardiasis | Abdominal pain relief: 91% (amoebiasis), 84% (giardiasis) | [12][13] |
| 300 children (2-10 years) | Amoebiasis (n=30), Giardiasis (n=14), Mixed (n=6) | Therapeutic doses for 5 days | 98% for amoebiasis, 92% for giardiasis | 98% for both conditions | [3][8][14] |
Table 2: Comparative Efficacy in Asymptomatic Amoebiasis
| Treatment Group | Regimen | Parasitological Cure Rate | Reference |
| This compound Furoate | 500 mg three times daily for 10 days | 88% - 93% | |
| Metronidazole/Tinidazole | 2,000 mg single dose or 2,000 mg daily for 5 days | 29% - 56% |
Experimental Protocols
Clinical Trial Protocol for Treatment of Intestinal Amoebiasis
This protocol is a generalized framework based on methodologies from published clinical trials.[3][12][14]
Objective: To evaluate the efficacy and safety of combined this compound furoate and metronidazole in patients with symptomatic, non-dysenteric intestinal amoebiasis.
Study Design: An open-label, single-arm prospective study.
Participant Selection:
-
Inclusion Criteria:
-
Male and female patients aged 18-65 years.
-
Clinical symptoms suggestive of intestinal amoebiasis (e.g., abdominal pain, diarrhea).
-
Stool microscopy positive for E. histolytica trophozoites or cysts.
-
Informed consent obtained.
-
-
Exclusion Criteria:
-
Known hypersensitivity to metronidazole or this compound furoate.
-
Pregnancy or lactation.
-
Severe dysentery, suspected extra-intestinal amoebiasis.
-
Concomitant use of other antimicrobial agents.
-
History of significant hepatic, renal, or neurological disorders.
-
Treatment Regimen:
-
Combined tablet of 500 mg this compound furoate and 400 mg metronidazole.
-
One tablet administered orally, three times daily, for 5 consecutive days.
Assessments:
-
Baseline (Day 0): Clinical examination, demographic data collection, and stool microscopy.
-
Follow-up (Day 3, 5, and 10): Clinical examination for symptom resolution and repeat stool microscopy to assess for parasitic clearance.
Endpoints:
-
Primary Endpoint: Parasitological cure, defined as the absence of E. histolytica in stool samples on Day 10.
-
Secondary Endpoint: Clinical cure, defined as the complete resolution of baseline symptoms by Day 10.
In Vitro Susceptibility Testing of E. histolytica
This protocol outlines a method to determine the in vitro susceptibility of E. histolytica isolates to this compound furoate and metronidazole, individually and in combination.
Materials:
-
E. histolytica trophozoite culture (e.g., HM1:IMSS strain).
-
TYI-S-33 medium supplemented with bovine serum.
-
This compound furoate and metronidazole stock solutions.
-
96-well microtiter plates.
-
Inverted microscope.
-
Hemocytometer.
-
Trypan blue solution.
Protocol:
-
Culture Preparation: Culture E. histolytica trophozoites in TYI-S-33 medium at 37°C. Harvest trophozoites during the logarithmic growth phase.
-
Drug Dilution: Prepare serial dilutions of this compound furoate and metronidazole in the culture medium. For combination studies, prepare a matrix of concentrations for both drugs.
-
Inoculation: Seed the 96-well plates with a standardized concentration of trophozoites (e.g., 1 x 10^4 cells/mL).
-
Drug Exposure: Add the drug dilutions to the respective wells. Include a drug-free control.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Viability Assessment: Determine the number of viable trophozoites in each well using a hemocytometer and trypan blue exclusion.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each drug and for the combination. The synergistic, additive, or antagonistic effects can be determined using isobologram analysis.
Conclusion
The combination of this compound furoate and metronidazole remains a highly effective and logical therapeutic strategy for amoebiasis and giardiasis. The complementary mechanisms of action ensure the eradication of both the invasive and luminal stages of the parasites, leading to high cure rates and a reduced likelihood of relapse. The protocols outlined above provide a foundation for further research into the efficacy, mechanism, and potential for resistance development to this important drug combination.
References
- 1. This compound + Metronidazole: View Uses, Side Effects and Medicines [truemeds.in]
- 2. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. annalskemu.org [annalskemu.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound furoate | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Métronidazole : substance active à effet thérapeutique - VIDAL [vidal.fr]
- 13. Efficacy of a combined this compound furoate-metronidazole preparation in the treatment of amoebiasis and giardiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Diloxanide Furoate for Experimental Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diloxanide furoate is a luminal amebicide used in the treatment of intestinal amoebiasis caused by Entamoeba histolytica.[1][2] It acts as a prodrug, hydrolyzed in the gastrointestinal tract to its active form, this compound, which destroys the trophozoites of E. histolytica.[1][3] A primary challenge in the oral delivery of this compound furoate is its very slight solubility in water, which can limit its dissolution rate and bioavailability.[4][5]
These application notes provide an overview and detailed protocols for formulating this compound furoate into various experimental drug delivery systems. The goal is to enhance its solubility, control its release profile, and enable targeted delivery, particularly to the colon where the amoebic infection is localized.[6][7] The formulations discussed include solid dispersions for solubility enhancement, polymeric nanoparticles, and liposomal systems for advanced delivery applications.
Physicochemical Properties of this compound Furoate
A comprehensive understanding of this compound furoate's physicochemical properties is critical for designing effective drug delivery systems. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁Cl₂NO₄ | [8][9] |
| Molecular Weight | 328.15 g/mol | [8][9] |
| Appearance | White or almost white crystalline powder | [5] |
| Melting Point | 107-110 °C | [8] |
| Solubility | - Water: Very slightly soluble[4][5] - Ethanol: 1 in 100 parts[4] - Chloroform: 1 in 25 parts[4] - Ether: 1 in 130 parts[4] - Methanol: Soluble[8] - DMSO: ≥ 50 mg/mL[10] | |
| UV λmax | ~260 nm (in Methanol or Ethanol) | [1][11] |
| Therapeutic Category | Antiamoebic, Antiprotozoal | [1][5] |
Experimental Drug Delivery Formulations & Protocols
The poor aqueous solubility of this compound furoate makes it a prime candidate for formulation into advanced drug delivery systems to enhance its therapeutic efficacy.
Solid Dispersions for Enhanced Solubility
Application Note: Solid dispersion is a highly effective technique for improving the dissolution rate and bioavailability of poorly water-soluble drugs like this compound furoate.[12][13] By dispersing the drug in an amorphous form within a hydrophilic carrier matrix, particle size is reduced, wettability is increased, and the drug's crystalline structure is disrupted, leading to faster dissolution.[12][14] Common carriers include polymers like Polyvinylpyrrolidone (PVP) K30 and mesoporous silica.[14]
Protocol: Solvent Evaporation Method for Solid Dispersion Preparation
This protocol describes the preparation of a this compound furoate solid dispersion using a hydrophilic polymer carrier.
-
Carrier Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, Syloid 244FP).
-
Solvent Selection: Select a common volatile solvent in which both this compound furoate and the carrier are soluble (e.g., Methanol, Ethanol).[8][11]
-
Dissolution:
-
Accurately weigh this compound furoate and the carrier in a predetermined ratio (e.g., 1:1, 1:2 drug-to-carrier).
-
Dissolve both components completely in the selected solvent in a round-bottom flask to form a clear solution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50 °C) until a thin, dry film or solid mass is formed on the flask wall.
-
-
Drying and Pulverization:
-
Further dry the solid mass in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the mass using a mortar and pestle and pass the resulting powder through a fine sieve (e.g., 100 mesh) to ensure a uniform particle size.
-
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Workflow for Solid Dispersion Preparation
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound furoate | C14H11Cl2NO4 | CID 19529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Enhancement of site specific delivery of this compound furoate as an antiamoebic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Furoate | 3736-81-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. This compound furoate | 3736-81-0 | FD63298 | Biosynth [biosynth.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. ijcrt.org [ijcrt.org]
- 12. japsonline.com [japsonline.com]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 14. Preparation and Characterization of Furosemide Solid Dispersion with Enhanced Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of Diloxanide Furoate and Its Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analysis of diloxanide furoate and its degradation products. It includes frequently asked questions (FAQs), detailed troubleshooting guides for common analytical issues, experimental protocols for stability studies, and a summary of degradation data.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound furoate?
A1: The most well-documented degradation of this compound furoate occurs under alkaline conditions through the hydrolysis of its ester linkage. This process yields two primary degradation products: this compound and Furoic acid.[1][2][3] The degradation pathway under other stress conditions such as acidic, oxidative, photolytic, and thermal stress is more complex and the specific structures of all degradation products are not as extensively reported in the literature.[4]
Q2: What is a stability-indicating analytical method, and why is it important for this compound furoate?
A2: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound furoate, without interference from its degradation products, impurities, or excipients.[4][5][6] This is crucial during drug development and for quality control of the final product to ensure its safety, efficacy, and shelf-life.
Q3: Which analytical technique is most suitable for the analysis of this compound furoate and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly used and recommended technique for the analysis of this compound furoate and its degradation products.[5][6] HPLC methods offer the necessary resolution to separate the parent drug from its various degradation products, allowing for accurate quantification.
Q4: How can I confirm the identity of unknown peaks in my chromatogram during a stability study?
A4: When unknown peaks, potentially representing new degradation products, are observed, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for structural elucidation. Further characterization can be achieved by isolating the impurities using preparative HPLC followed by spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Q5: What are the typical stress conditions used in forced degradation studies of this compound furoate?
A5: Forced degradation studies for this compound furoate typically involve subjecting the drug substance to acid and base hydrolysis, oxidation, photolysis, and thermal stress.[4][5] The specific conditions (e.g., concentration of reagents, temperature, duration of exposure) are designed to achieve a modest level of degradation (typically 5-20%) to ensure that the analytical method is capable of detecting and separating the degradation products that may form under normal storage conditions.
Troubleshooting Guides for HPLC Analysis
This section provides solutions to common problems encountered during the HPLC analysis of this compound furoate and its degradation products.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary Silanol Interactions: Active silanol groups on the column's stationary phase can interact with basic functional groups on the analyte. - Column Overload: Injecting too much sample can saturate the column. - Contaminated or Old Column: Accumulation of contaminants or degradation of the stationary phase. | - Mobile Phase Modification: Add a competing base (e.g., triethylamine) to the mobile phase or adjust the pH to suppress silanol ionization. - Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. - Column Washing/Replacement: Wash the column with a strong solvent. If the problem persists, replace the column. |
| Peak Fronting | - Sample Overload: High concentration of the sample can lead to non-linear isotherm behavior. - Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to distorted peak shapes. - Column Collapse: Use of inappropriate pH or temperature can damage the column structure. | - Dilute the Sample: Reduce the concentration of the sample being injected. - Optimize Sample Solvent: Ensure the sample is completely dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself. - Check Column Operating Conditions: Verify that the mobile phase pH and operating temperature are within the recommended range for the column. |
| Split Peaks | - Partially Blocked Column Frit: Particulate matter from the sample or system can block the inlet frit of the column. - Column Void: A void or channel may have formed at the head of the column. - Co-elution of Interferences: An impurity or degradation product may be eluting very close to the main peak. | - Back-flush the Column: Reverse the column and flush it with a strong solvent. - Replace the Column: If a void has formed, the column usually needs to be replaced. - Optimize Mobile Phase: Adjust the mobile phase composition or gradient to improve the resolution between the analyte and the interfering peak. |
| Baseline Drift | - Column Not Equilibrated: The column has not reached equilibrium with the mobile phase. - Mobile Phase Composition Change: Inconsistent mixing of the mobile phase or evaporation of a volatile component. - Contaminated Detector Cell: Contaminants from the sample or mobile phase may have accumulated in the detector flow cell. | - Increase Equilibration Time: Allow sufficient time for the column to equilibrate before starting the analysis. - Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase and keep the solvent reservoirs covered. - Flush the Detector Cell: Flush the flow cell with a strong, appropriate solvent. |
| Poor Resolution | - Inappropriate Mobile Phase: The mobile phase composition is not optimal for separating the analytes. - Suboptimal Flow Rate: The flow rate is too high or too low, affecting the separation efficiency. - Deteriorated Column: The column has lost its resolving power due to aging or contamination. | - Method Optimization: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) or the gradient profile. - Optimize Flow Rate: Experiment with different flow rates to find the optimal balance between resolution and analysis time. - Replace the Column: If method optimization does not improve resolution, the column may need to be replaced. |
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound Furoate
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 4 hours | 70 °C | Not Specified | [4] |
| 1 M HCl | 3 hours | Room Temp. | Significant | [5] | |
| Base Hydrolysis | 0.1 M NaOH | 3 hours | 70 °C | Not Specified | [4] |
| 0.1 M NaOH | 3 hours | Room Temp. | Significant | [5] | |
| Oxidative | 3% H₂O₂ | 30 minutes | 70 °C | Not Specified | [4] |
| 30% H₂O₂ | 48 hours | Room Temp. | Significant | [5] | |
| Thermal | Dry Heat | 5 hours | 105 °C | Not Specified | [4] |
| Dry Heat | 48 hours | 50 °C | Significant | [5] | |
| Photolytic | Sunlight | 1 hour | Ambient | Not Specified | [4] |
| Sunlight | 12 hours | Ambient | Significant | [5] |
Note: "Significant" indicates that degradation was observed, but the exact percentage was not provided in the cited source.
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol outlines the general procedure for subjecting this compound furoate to various stress conditions to induce degradation.
a. Acid Hydrolysis:
-
Prepare a stock solution of this compound furoate in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Transfer a known volume of the stock solution to a volumetric flask.
-
Add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).
-
Keep the solution at a specified temperature (e.g., room temperature or elevated temperature like 60-80°C) for a defined period (e.g., 2 to 8 hours).[4][5]
-
After the incubation period, cool the solution to room temperature and neutralize it with an appropriate concentration of sodium hydroxide (NaOH).
-
Dilute the solution to the final volume with the mobile phase to achieve the desired concentration for HPLC analysis.
b. Base Hydrolysis:
-
Follow the same initial steps as for acid hydrolysis.
-
Instead of acid, add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH).
-
Incubate under the specified conditions (e.g., room temperature or elevated temperature for a set duration).[4][5]
-
After incubation, cool and neutralize with an appropriate concentration of hydrochloric acid (HCl).
-
Dilute to the final volume with the mobile phase.
c. Oxidative Degradation:
-
Prepare the drug solution as described above.
-
Add a specified concentration of hydrogen peroxide (H₂O₂), typically ranging from 3% to 30%.
-
Keep the solution at room temperature or a slightly elevated temperature for a defined period, protecting it from light.[4][5]
-
After the stress period, dilute the solution to the final volume with the mobile phase.
d. Thermal Degradation:
-
Place the solid drug substance in a petri dish or a suitable container.
-
Expose the sample to dry heat in a calibrated oven at a high temperature (e.g., 70-105°C) for a specified duration.[4][5]
-
After exposure, allow the sample to cool to room temperature.
-
Accurately weigh a portion of the stressed powder, dissolve it in a suitable solvent, and dilute it to the desired concentration with the mobile phase.
e. Photolytic Degradation:
-
Expose the solid drug substance or a solution of the drug to a light source. This can be direct sunlight or a photostability chamber providing a specific light intensity (e.g., ICH Q1B specified conditions).[4][5]
-
After the specified duration of exposure, prepare a solution of the stressed sample to the desired concentration for analysis.
Stability-Indicating HPLC Method
The following is a representative HPLC method for the analysis of this compound furoate and its degradation products. Method parameters may need to be optimized for specific applications and equipment.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH adjusted to 3.0-4.5) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common ratio is Buffer:Acetonitrile (40:60 v/v).[4]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)
Procedure:
-
Prepare the mobile phase, filter it through a 0.45 µm membrane filter, and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of this compound furoate and the stressed samples at appropriate concentrations in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention times and peak areas.
-
Calculate the percentage of degradation by comparing the peak area of this compound furoate in the stressed samples to that in an unstressed standard solution.
Visualizations
Caption: Workflow for developing a stability-indicating HPLC method.
Caption: Alkaline degradation pathway of this compound furoate.
Caption: Logical approach to HPLC troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability studies on this compound furoate: effect of pH, temperature, gastric and intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. saspublishers.com [saspublishers.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Stability indicating methods for the determination of this compound furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Diloxanide Furoate's Aqueous Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of Diloxanide Furoate. This resource is designed to assist researchers in overcoming common experimental hurdles, offering detailed protocols and comparative data to guide formulation development.
Introduction to this compound Furoate Solubility
This compound furoate, an effective luminal amebicide, is characterized by its poor solubility in water, which can present significant challenges for in vitro experiments and oral formulation development. Achieving adequate dissolution is crucial for ensuring accurate experimental results and sufficient bioavailability. This guide explores various techniques to enhance the aqueous solubility of this compound furoate, providing practical guidance and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound Furoate?
This compound furoate is very slightly soluble in water.[1] Its solubility in alcohol is 1 in 100, in chloroform 1 in 25, and in ether 1 in 130.[1]
Q2: My this compound Furoate is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
-
Verify pH: Ensure the pH of your aqueous medium is appropriate. While this compound furoate's solubility is not highly pH-dependent, extremes in pH should be avoided to prevent degradation.
-
Gentle Heating: Mild heating (e.g., to 37-40°C) with continuous stirring can aid dissolution. However, monitor for any signs of degradation.
-
Increase Agitation: Use a magnetic stirrer at a moderate speed or sonication to increase the interaction between the drug particles and the solvent.
-
Particle Size: If you are working with a crystalline powder, consider the particle size. Smaller particles have a larger surface area and tend to dissolve faster.
Q3: Can I use co-solvents to dissolve this compound Furoate?
Yes, co-solvents are an effective strategy. Common co-solvents like ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) can significantly improve the solubility of this compound furoate.[2][3] It is crucial to determine the optimal co-solvent concentration to achieve the desired solubility without negatively impacting your experimental system.
Q4: I am observing precipitation of this compound Furoate after initial dissolution. What could be the cause?
Precipitation upon dilution of a co-solvent system in an aqueous medium is a common issue.[4] This occurs when the final concentration of the co-solvent is insufficient to maintain the drug in solution. To troubleshoot this:
-
Increase the initial concentration of the co-solvent.
-
Optimize the ratio of the co-solvent to the aqueous phase.
-
Consider using a stabilizing agent or surfactant.
Q5: Are there more advanced techniques to enhance the solubility of this compound Furoate for formulation development?
Yes, several advanced techniques can be employed, including:
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can significantly enhance aqueous solubility.[5][6]
-
Solid Dispersions: Dispersing this compound furoate in a hydrophilic polymer matrix can improve its dissolution rate.[7][8]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size to the micrometer or nanometer range increases the surface area and dissolution velocity.[9][10]
-
Co-crystallization: Forming co-crystals with a suitable co-former can alter the physicochemical properties of the drug, leading to improved solubility.[11][12]
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Results
| Possible Cause | Troubleshooting Action |
| Variable Particle Size | Ensure consistent particle size of the this compound furoate powder. If necessary, employ particle size reduction techniques like milling. |
| Inadequate Mixing | Standardize the agitation speed and method (e.g., magnetic stirrer, overhead stirrer). Ensure the stirring vortex is not too deep, which can lead to inefficient mixing. |
| Temperature Fluctuations | Maintain a constant temperature for the dissolution medium using a water bath or other temperature-controlled device. |
| Buffer Preparation | Ensure accurate and consistent preparation of all buffer solutions. Verify the final pH of each batch. |
Issue 2: Drug Degradation During Dissolution
| Possible Cause | Troubleshooting Action |
| Harsh pH Conditions | Avoid highly acidic or alkaline conditions. Work within a pH range where this compound furoate is stable. |
| Elevated Temperatures | Use the lowest effective temperature for dissolution. Perform stability studies at the intended operating temperature. |
| Light Sensitivity | Protect the solution from light, especially if the experiment is conducted over an extended period. |
Quantitative Data on Solubility Enhancement
The following tables summarize the reported improvements in this compound furoate solubility using different techniques.
Table 1: Solubility of this compound Furoate in Various Solvents
| Solvent | Solubility |
| Water | Very slightly soluble[1] |
| Alcohol | 1 g / 100 mL[1] |
| Chloroform | 1 g / 25 mL[1] |
| Ether | 1 g / 130 mL[1] |
| Ethanol | Good solvent[2] |
| Propylene Glycol | Good solvent[3] |
| Polyethylene Glycol 400 (PEG 400) | Good solvent[2] |
Table 2: Enhancement of this compound Furoate Aqueous Solubility using Cyclodextrins
| Cyclodextrin Derivative | Fold Increase in Aqueous Solubility |
| Methyl-β-Cyclodextrin (MβCD) | 61-fold[5][6] |
| β-Cyclodextrin (βCD) | - |
| Hydroxypropyl-β-Cyclodextrin (HPβCD) | - |
Note: While specific fold increases for βCD and HPβCD were not detailed in the primary source, the study demonstrated their effectiveness in increasing the dissolution rate.
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To prepare a stock solution of this compound furoate in a co-solvent system for further dilution in aqueous media.
Materials:
-
This compound Furoate
-
Ethanol (or Propylene Glycol or PEG 400)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Procedure:
-
Weigh the desired amount of this compound furoate.
-
In a volumetric flask, dissolve the this compound furoate in a minimal amount of the chosen co-solvent (e.g., ethanol).
-
Use a magnetic stirrer to facilitate dissolution. Gentle warming (37°C) can be applied if necessary.
-
Once completely dissolved, slowly add deionized water to the final volume while stirring continuously.
-
Observe for any signs of precipitation. If precipitation occurs, the initial co-solvent concentration may need to be increased.
Protocol 2: Preparation of this compound Furoate-Cyclodextrin Inclusion Complexes (Freeze-Drying Method)
Objective: To enhance the aqueous solubility and dissolution rate of this compound furoate by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound Furoate
-
Methyl-β-Cyclodextrin (MβCD)
-
Deionized Water
-
Sonicator
-
Freeze-dryer
Procedure:
-
Prepare an aqueous solution of MβCD at the desired concentration.
-
Add an excess amount of this compound furoate to the MβCD solution.
-
Sonicate the suspension for approximately 2 hours to facilitate complex formation.
-
Filter the suspension to remove the undissolved this compound furoate.
-
Freeze the resulting clear solution (e.g., at -40°C) until completely solid.
-
Lyophilize the frozen solution to obtain a solid powder of the this compound furoate-MβCD inclusion complex.
Protocol 3: Preparation of this compound Furoate Solid Dispersion (Solvent Evaporation Method)
Objective: To improve the dissolution rate of this compound furoate by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound Furoate
-
Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 6000
-
Ethanol (or another suitable common solvent)
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolve both this compound furoate and the chosen polymer (PVP or PEG) in a common solvent like ethanol in the desired ratio (e.g., 1:5 drug to polymer).
-
Ensure complete dissolution of both components.
-
Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C) to form a solid mass.
-
Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
Visualizing Experimental Workflows
Caption: Workflow for enhancing the solubility of this compound Furoate.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 5. This compound furoate binary complexes with β-, methyl-β-, and hydroxypropyl-β-cyclodextrins: inclusion mode, characterization in solution and in solid state and in vitro dissolution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. researchgate.net [researchgate.net]
- 12. Cocrystal solubility advantage diagrams as a means to control dissolution, supersaturation and precipitation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing pH and temperature for Diloxanide furoate stability in experiments.
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing experimental conditions for the stability of Diloxanide furoate.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of this compound furoate in experimental solutions?
A1: The primary factors affecting this compound furoate (DF) stability are pH and temperature. The drug is susceptible to hydrolysis, particularly in alkaline conditions, and this degradation is temperature-dependent.[1][2] Light exposure can also lead to photodegradation.[3][4]
Q2: What is the optimal pH range for maintaining this compound furoate stability in aqueous solutions?
A2: this compound furoate demonstrates maximum stability in acidic conditions, specifically at a pH below 4.5.[5] As the pH increases into the alkaline range (pH 7.6 to 9.6), the rate of degradation significantly increases.[1][2]
Q3: How does temperature affect the degradation of this compound furoate?
A3: The degradation of this compound furoate is temperature-dependent.[1][2] An Arrhenius plot at pH 8 was found to be linear between 40 and 63°C, indicating a predictable increase in degradation rate with increasing temperature.[1][2] The estimated activation energy of hydrolysis is 18.25 kcal/mol.[1][2]
Q4: What are the main degradation products of this compound furoate?
A4: Under alkaline hydrolysis, this compound furoate degrades into furoic acid and this compound.[2] Methylfuroate has also been identified as a hydrolysis product in a basic methanolic solution.[2] Forced degradation studies also help in identifying potential degradation products under various stress conditions.[6][7]
Q5: Are there any specific analytical methods recommended for stability-indicating assays of this compound furoate?
A5: Yes, several stability-indicating methods have been developed. High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method for separating this compound furoate from its degradation products.[3][8][9] Other methods include derivative spectrophotometry, pH-induced difference spectrophotometry, and densitometry (HPTLC).[8]
Troubleshooting Guides
This section addresses common issues encountered during stability experiments with this compound furoate.
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid degradation of this compound furoate in solution. | High pH of the medium. | Ensure the pH of your experimental solution is below 4.5 for optimal stability.[5] Use appropriate buffers to maintain a stable acidic pH. |
| Elevated temperature. | Conduct experiments at controlled room temperature or lower, if possible. Avoid unnecessary exposure to high temperatures.[1][2] | |
| Photodegradation. | Protect solutions from light by using amber-colored glassware or by working in a dark environment.[3][4] | |
| Inconsistent or irreproducible stability results. | Fluctuations in pH. | Regularly monitor and control the pH of the experimental medium. |
| Inconsistent temperature control. | Use a calibrated incubator or water bath to maintain a constant temperature throughout the experiment. | |
| Inadequate analytical method. | Ensure your analytical method is validated and stability-indicating, capable of separating the parent drug from all potential degradation products.[9] | |
| Precipitation of this compound furoate in aqueous solutions. | Low solubility. | This compound furoate has low solubility in water.[10] Consider using co-solvents like acetonitrile or methanol in your mobile phase for HPLC analysis or for preparing stock solutions.[3][8] |
Quantitative Data Summary
Table 1: pH-Dependent Degradation of this compound Furoate
| pH Range | Observation | Reference |
| < 4.5 | High stability | [5] |
| 7.6 - 9.6 | First-order degradation kinetics observed, rate increases with increasing pH | [1][2] |
Table 2: Temperature Effect on this compound Furoate Degradation at pH 8
| Temperature Range (°C) | Observation | Activation Energy (kcal/mol) | Reference |
| 40 - 63 | Linear degradation (Arrhenius plot) | 18.25 | [1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
This protocol is a general guideline for performing a forced degradation study to assess the stability of this compound furoate under acidic and alkaline conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound furoate (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
2. Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute it with the mobile phase to a suitable concentration for analysis.
3. Alkaline Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period, monitoring for degradation.
-
At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute it with the mobile phase for analysis.
4. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent drug and the appearance of any degradation product peaks.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method suitable for analyzing this compound furoate and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.[11]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water or a phosphate buffer) is typical.[8][12] The exact ratio should be optimized for good separation.
-
Flow Rate: Typically around 1.0 mL/min.[8]
-
Detection Wavelength: UV detection is commonly performed at around 258 nm.[3][8]
-
Injection Volume: Typically 20 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound Furoate.
Caption: Key Factors Influencing this compound Furoate Stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability studies on this compound furoate: effect of pH, temperature, gastric and intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. scispace.com [scispace.com]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Stability indicating methods for the determination of this compound furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. biosynth.com [biosynth.com]
- 11. ijnrd.org [ijnrd.org]
- 12. saspublishers.com [saspublishers.com]
Avoiding common pitfalls in in vitro amoebicidal assays with Diloxanide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Diloxanide furoate in in vitro amoebicidal assays.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound furoate is a prodrug that is hydrolyzed to its active form, this compound.[1][2] The precise molecular target of this compound is not fully elucidated, but it is understood to be a luminal amoebicide.[3][4] Its primary mechanism of action is believed to be the disruption of protein synthesis within the amoeba trophozoites, which inhibits their growth and replication, ultimately leading to cell death.[3][5][6] This action is thought to be linked to its structural similarity to chloramphenicol at the dichloroacetamide group.[5][6]
2. How should I prepare a stock solution of this compound furoate for my assay?
This compound furoate has low water solubility.[7] Therefore, a stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of at least 50 mg/mL.[7][8] Ethanol can also be used, with a solubility of around 20 mg/mL, though sonication may be required.[8]
-
To prepare a stock solution in DMSO:
-
Weigh the desired amount of this compound furoate powder.
-
Dissolve it in the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure the powder is completely dissolved. Gentle warming or vortexing can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]
-
Important: When diluting the stock solution into your aqueous culture medium for the assay, ensure the final concentration of the solvent (e.g., DMSO) is low enough to not affect the amoeba's viability (typically ≤ 0.5%).[9] It is crucial to include a solvent control in your experiments.
3. Is this compound furoate stable in cell culture medium?
This compound furoate is susceptible to hydrolysis, especially in alkaline conditions (pH > 7.6), where it degrades into this compound and furoic acid.[6][10][11] The rate of this hydrolysis is dependent on both pH and temperature.[6][10] While it shows relative stability in simulated gastric (acidic) and intestinal (neutral to slightly alkaline) fluids, its stability in specific culture media (like TYI-S-33) over the course of a multi-day assay should be considered.[6][11][12] The hydrolysis to the active form, this compound, is a key step for its amoebicidal activity.[1][2][3]
4. What are the expected IC50/MIC values for this compound furoate against Entamoeba histolytica?
The reported in vitro efficacy of this compound furoate can vary between studies depending on the strain of E. histolytica, the assay method, and the culture conditions (axenic vs. monoxenic). Some reported Minimum Inhibitory Concentration (MIC) values are provided in the data table below.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound Furoate against Entamoeba histolytica
| Strain of E. histolytica | Culture Condition | Assay Type | Efficacy Metric | Value (µg/mL) | Reference |
| BYso | With bacteria | Not specified | MIC | 2.5 | [8] |
| SFL3 | With Crithidia sp. | Not specified | MIC | 2.5 | [8] |
| SFL3 | Axenic | Not specified | MIC | 1.95 | [8] |
Table 2: Comparative In Vitro Efficacy (IC50) of Other Amoebicides against Entamoeba Species
| Drug | Entamoeba Species | Efficacy Metric | Value (µM) | Reference |
| Metronidazole | E. histolytica (reference strain) | IC50 | 9.5 | [13][14] |
| Metronidazole | E. histolytica (clinical isolates) | IC50 | 13.2 | [13][14] |
| Metronidazole | E. dispar (clinical isolates) | IC50 | 15.6 | [13][14] |
| Chloroquine | E. histolytica (reference strain) | IC50 | 15.5 | [13][14] |
| Chloroquine | E. histolytica (clinical isolates) | IC50 | 26.3 | [13][14] |
| Chloroquine | E. dispar (clinical isolates) | IC50 | 28.9 | [13][14] |
| Emetine | E. histolytica (reference strain) | IC50 | 29.9 | [13][14] |
| Emetine | E. histolytica (clinical isolates) | IC50 | 31.2 | [13][14] |
| Emetine | E. dispar (clinical isolates) | IC50 | 32.8 | [13][14] |
| Tinidazole | E. histolytica (reference strain) | IC50 | 10.2 | [13][14] |
| Tinidazole | E. histolytica (clinical isolates) | IC50 | 12.4 | [13][14] |
| Tinidazole | E. dispar (clinical isolates) | IC50 | 13.2 | [13][14] |
Troubleshooting Guides
Issue 1: No or Low Amoebicidal Activity Observed
This is a common issue that can arise from several factors related to the compound, the amoebae, or the assay itself.
-
Is the drug in its active form? this compound furoate is a prodrug and needs to be hydrolyzed to the active this compound. While this can occur in the culture medium, the rate can be variable.
-
Is the drug concentration accurate? Due to its low aqueous solubility, this compound furoate may precipitate out of the culture medium, leading to a lower effective concentration.
-
Are the amoebae healthy? The health and growth phase of the amoebae can significantly impact their susceptibility to drugs.
References
- 1. This compound furoate binary complexes with β-, methyl-β-, and hydroxypropyl-β-cyclodextrins: inclusion mode, characterization in solution and in solid state and in vitro dissolution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thedecisionlab.com [thedecisionlab.com]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. This compound furoate | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Visualizing Decision Trees with Python (Scikit-learn, Graphviz, Matplotlib) | Codementor [codementor.io]
- 9. Using machine learning techniques to generate laboratory diagnostic pathways—a case study - Hoffmann - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 10. Stability studies on this compound furoate: effect of pH, temperature, gastric and intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asana.com [asana.com]
Impact of solvent choice on the efficacy of Diloxanide in cell culture
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on using Diloxanide in cell culture experiments. The choice of solvent is critical for obtaining reliable and reproducible results, and this guide addresses common issues related to solubility, cytotoxicity, and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution for cell culture experiments?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound furoate.[1] this compound furoate, the common ester form of the drug used in research, exhibits high solubility in DMSO (≥ 50 mg/mL) but has very low solubility in aqueous solutions like PBS and limited solubility in ethanol (20 mg/mL).[1][2] Using DMSO allows for the preparation of a concentrated stock that can be diluted to a final working concentration with a minimal amount of solvent, thereby reducing the risk of solvent-induced cytotoxicity.
Q2: My this compound solution precipitates when I add it to the cell culture medium. What should I do?
A2: Precipitation of a DMSO-dissolved compound in aqueous media is a common problem.[3][4] This occurs because the drug is not soluble in the aqueous environment of the culture medium once the DMSO is diluted. Here are several troubleshooting steps:
-
Minimize Final DMSO Concentration: Prepare a highly concentrated stock solution in 100% DMSO. This allows you to add a very small volume to your culture medium to reach the final desired concentration, keeping the final DMSO percentage low (ideally ≤ 0.5%).[5]
-
Pre-dilute in Media: Instead of adding the concentrated DMSO stock directly to the cells in the well, first add the required volume of stock to a small volume of fresh culture medium in a separate tube. Vortex or mix this solution gently and immediately add it to the culture wells.[4]
-
Increase Mixing: After adding the diluted drug solution to your culture plate, gently swirl the plate to ensure rapid and even distribution, which can help prevent localized high concentrations that lead to precipitation.
-
Consider Co-solvents: For compounds with very low aqueous solubility, a co-solvent system might be necessary, though this requires extensive validation to check for toxicity.[6]
Q3: What is the maximum concentration of solvent my cells can tolerate?
A3: The tolerance to solvents like DMSO is highly cell-type dependent. Most robust cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxic effects, while some may tolerate 1%.[5] However, primary cells and more sensitive cell lines can be affected by concentrations as low as 0.1%.[5] It is crucial to perform a vehicle control experiment to determine the maximum solvent concentration your specific cell line can tolerate without affecting viability or experimental outcomes.[7]
Q4: How does the choice of solvent affect the interpretation of my cell viability assay results?
A4: The solvent itself can have a significant impact on cell viability and metabolism, which can confound experimental results.[8][9] To account for this, every experiment must include a "vehicle control." The vehicle control consists of cells treated with the same final concentration of the solvent (e.g., 0.5% DMSO in media) as the cells treated with this compound. The results from the drug-treated group should always be normalized to the results from the vehicle control group, not to untreated cells. This practice isolates the effect of the drug from the effect of the solvent.
Q5: What is the proposed mechanism of action for this compound?
A5: this compound is typically administered as a prodrug, this compound furoate.[10][11] In the body, it is hydrolyzed to its active form, this compound.[12][13] While the exact molecular mechanism is not fully elucidated, it is understood to be a luminal amebicide that acts on Entamoeba histolytica trophozoites in the intestine.[14][15] The prevailing theory is that this compound disrupts protein synthesis within the parasite, leading to cell death and preventing the formation of cysts, which are responsible for transmission.[15][16][17]
Data Summary Tables
Table 1: Solubility of this compound Furoate in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL | [1] |
| Ethanol | 20 mg/mL (requires sonication) | [1] |
| Water / PBS | Low / Sparingly Soluble | [2] |
Table 2: General Guidelines for Maximum Solvent Concentrations in Cell Culture
| Solvent | Recommended Max. Concentration | Notes | Reference |
| DMSO | 0.1% - 0.5% | Most cell lines tolerate 0.5%; primary cells may be more sensitive. | [5] |
| Ethanol | ≤ 0.5% | Effects can be cell-line dependent. | [8] |
Note: These are general guidelines. The maximum tolerable concentration should always be determined empirically for your specific cell line and assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Drug Precipitation in Media | 1. Poor aqueous solubility of this compound. 2. Final solvent concentration is too low to maintain solubility. 3. Improper mixing technique. | 1. Prepare a higher concentration stock in 100% DMSO to minimize the volume added. 2. Pre-dilute the stock in a small amount of media before adding to the final culture volume.[4] 3. Ensure the final DMSO concentration is as high as is safe for the cells (e.g., 0.5%). |
| High Cytotoxicity in Vehicle Control | 1. Final solvent concentration (e.g., DMSO) is too high for the cell line. 2. Extended exposure time to the solvent. | 1. Perform a dose-response curve for the solvent alone to find the no-effect concentration (e.g., test 0.05%, 0.1%, 0.25%, 0.5%, 1% DMSO). 2. Reduce the final solvent concentration by using a more concentrated stock. |
| Inconsistent/Irreproducible Results | 1. Inconsistent final solvent concentration across wells. 2. Drug precipitation occurring in some wells but not others. 3. Degradation of this compound in solution. | 1. Use precise pipetting techniques. Prepare a master mix of drug-containing media to add to all replicate wells. 2. Visually inspect plates for precipitation before and during the experiment. 3. Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Furoate Stock and Working Solutions
This protocol outlines the steps for preparing this compound furoate for addition to a cell culture experiment.
-
Prepare 100 mM Stock Solution in DMSO:
-
Calculate the mass of this compound furoate (Molar Mass: 328.15 g/mol ) needed. For 1 mL of a 100 mM stock, you need 32.82 mg.
-
Aseptically weigh the required amount of this compound furoate powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, cell culture-grade DMSO (e.g., 1 mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare Final Working Concentration:
-
Thaw one aliquot of the 100 mM stock solution.
-
Determine the final concentration needed for your experiment (e.g., 100 µM).
-
Calculate the dilution factor. To go from 100 mM to 100 µM is a 1:1000 dilution.
-
Add 1 µL of the 100 mM stock for every 1 mL of cell culture medium.
-
Crucially: Add the 1 µL of stock to the medium, not the other way around, and mix immediately to prevent precipitation. The final DMSO concentration will be 0.1%.
-
Troubleshooting Flowchart: Drug Precipitation
This flowchart provides a logical sequence of steps to address compound precipitation in cell culture media.
Protocol 2: MTT Assay for Assessing Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium as described in Protocol 1.
-
Include "vehicle control" wells that receive medium with the highest concentration of DMSO used in the treatment groups.
-
Include "untreated control" wells with only culture medium.
-
Carefully remove the old medium from the cells and replace it with 100 µL of the appropriate treatment or control medium.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Formazan Solubilization:
-
After incubation, carefully remove the MTT-containing medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., 100% DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[19][20]
-
Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 550-600 nm (e.g., 570 nm).[19]
-
Data Analysis:
-
Subtract the average absorbance of blank wells (media, no cells) from all other readings.
-
Calculate the percentage of cell viability for each treatment by normalizing to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Proposed Mechanism of Action of this compound
This diagram illustrates the conversion of the prodrug this compound furoate into the active drug this compound and its subsequent effect on the target organism.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound furoate | 3736-81-0 | FD63298 | Biosynth [biosynth.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound furoate | C14H11Cl2NO4 | CID 19529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. e-lactancia.org [e-lactancia.org]
- 14. citedrive.com [citedrive.com]
- 15. What is this compound used for? [synapse.patsnap.com]
- 16. This compound in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
Technical Support Center: Spectrophotometric Assays for Diloxanide Furoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of spectrophotometric assays for Diloxanide Furoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My absorbance readings are inconsistent or not reproducible. What are the common causes and solutions?
Inconsistent absorbance readings are a frequent issue in spectrophotometric assays. The root cause can often be traced to sample preparation, instrument settings, or the cuvettes used.
Troubleshooting Steps:
-
Sample Preparation: Ensure the sample is completely dissolved and free of any particulates. Inhomogeneous samples can cause light scattering, leading to erroneous readings. Consider filtration or centrifugation if necessary.[1]
-
Cuvette Handling: Use high-quality quartz cuvettes for UV measurements, as glass or plastic cuvettes absorb UV light.[1] Ensure cuvettes are clean, dry, and free from scratches or fingerprints. Always insert the cuvette in the same orientation in the sample holder.[1]
-
Instrument Warm-up: Allow the spectrophotometer's lamp to warm up for the manufacturer-recommended time to ensure a stable light source.[2]
-
Blank Measurement: Use the same solvent for the blank as was used to dissolve the sample. Re-blank the instrument periodically, especially during long experimental runs.
-
Concentration Range: Ensure your sample concentration falls within the linear range of the assay.[3][4] Samples that are too concentrated or too dilute can lead to inaccurate readings.[1]
2. I am observing a shift in the wavelength of maximum absorbance (λmax) for this compound Furoate. Why is this happening?
A shift in λmax can be indicative of several factors related to the solvent, pH, or presence of interfering substances.
Potential Causes and Solutions:
-
Solvent Effects: The polarity of the solvent can influence the λmax. Ensure you are using the same grade and source of solvent as specified in the validated method. Different solvents can cause spectral shifts.[2]
-
pH of the Solution: The pH of the sample solution can significantly impact the absorbance spectrum of this compound Furoate, especially if the molecule has ionizable groups. Buffer the solution to the pH specified in the protocol.
-
Interfering Substances: Excipients from the formulation or degradation products can have their own absorbance spectra that may overlap with this compound Furoate, causing a shift in the apparent λmax.
3. My results show poor accuracy and recovery. How can I improve this?
Poor accuracy and recovery often point to systematic errors in the experimental procedure or unaccounted-for matrix effects.
Strategies for Improvement:
-
Method Validation: Ensure the spectrophotometric method is fully validated for accuracy, precision, linearity, and specificity according to ICH guidelines.[5]
-
Standard Purity: Verify the purity of your this compound Furoate reference standard.
-
Matrix Effects: Pharmaceutical excipients can interfere with the assay.[6][7] To mitigate this, prepare your calibration standards in a matrix that mimics the sample formulation (placebo). Alternatively, employ a standard addition method.
-
Extraction Efficiency: If an extraction step is involved in sample preparation, ensure complete extraction of this compound Furoate from the dosage form. Sonication can aid in complete dissolution.[4]
-
Forced Degradation Studies: Performing forced degradation studies (e.g., acid, base, oxidative, photolytic) can help identify potential degradation products and ensure the method is stability-indicating.[8][9][10]
4. How do I handle interference from another active pharmaceutical ingredient (API) in a combination drug product?
When this compound Furoate is present in a formulation with other APIs, spectral overlap is a common challenge.
Approaches for Simultaneous Determination:
-
Vierordt's Method (Simultaneous Equations): If the spectra of the two drugs overlap, you can use simultaneous equations by measuring the absorbance at the λmax of each drug and solving for the unknown concentrations.[11]
-
Difference Spectrophotometry: This technique can be used if one of the components can be chemically modified (e.g., by changing the pH) to alter its spectrum, while the other remains unchanged.[11][12]
-
Derivative Spectrophotometry: First or second-order derivative spectroscopy can resolve overlapping spectra by identifying zero-crossing points where one component has zero absorbance, allowing for the quantification of the other.[12]
-
Ratio Subtraction Method: This is another technique for resolving binary mixtures by dividing the spectrum of the mixture by the spectrum of one of the components.[4]
Experimental Protocols
1. Standard UV Spectrophotometric Assay of this compound Furoate
This protocol outlines a basic method for the determination of this compound Furoate in a pure form or simple formulation.
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Reagents: Methanol (HPLC grade).
-
Standard Preparation:
-
Accurately weigh about 10 mg of this compound Furoate reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution with methanol.
-
-
Sample Preparation (from tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound Furoate and transfer to a 100 mL volumetric flask.
-
Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm filter.
-
Dilute the filtered solution with methanol to obtain a final concentration within the linear range of the assay.
-
-
Procedure:
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use methanol as the blank.
-
Record the absorbance spectra of the standard and sample solutions.
-
Measure the absorbance at the λmax of this compound Furoate (approximately 258-262 nm in methanol).[12][13]
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound Furoate in the sample solution from the calibration curve.
-
2. Colorimetric Method using Potassium Permanganate
This method is based on the reaction of this compound Furoate with potassium permanganate in an alkaline medium to produce a colored species.
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Reagents:
-
Potassium permanganate (KMnO4) solution.
-
Sodium hydroxide (NaOH) solution.
-
-
Procedure Outline:
-
Aliquots of the drug solution are reacted with a known excess of KMnO4 in the presence of NaOH.
-
The reaction produces a stable bluish-green colored species.
-
The absorbance of the resulting solution is measured at approximately 610 nm against a reagent blank.[3][14]
-
The concentration of this compound Furoate is determined from a calibration curve prepared similarly with standard solutions.
-
Data Presentation
Table 1: Comparison of Spectrophotometric Methods for this compound Furoate.
| Method | Wavelength (λmax) | Solvent/Reagents | Linear Range (µg/mL) |
| Direct UV Spectrophotometry | ~262 nm | N,N-dimethylformamide (15% v/v) | 0-30 |
| Colorimetric | 610 nm | KMnO4 / NaOH | 2.5-20 |
| Difference Spectrophotometry | 295 nm | pH-induced | 10-40 |
| First Derivative | 270 nm | Methanol | 5-30 |
Data compiled from multiple sources.[3][12][13][14]
Table 2: Validation Parameters for a Typical UV Spectrophotometric Method.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| Precision (RSD %) | < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
These are typical values and may vary depending on the specific method and instrumentation.
Visualizations
A troubleshooting workflow for inaccurate spectrophotometric results.
A general workflow for a UV spectrophotometric assay.
References
- 1. biocompare.com [biocompare.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ajphs.com [ajphs.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. saspublishers.com [saspublishers.com]
- 10. ijcrt.org [ijcrt.org]
- 11. Spectrophotometric assays of this compound furoate and tinidazole in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability indicating methods for the determination of this compound furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Spectrophotometric determination of this compound furoate in its dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative In Vitro Efficacy of Diloxanide Furoate and Paromomycin: A Guide for Researchers
This guide provides a detailed comparison of the in vitro efficacy of two commonly used antiprotozoal agents, Diloxanide furoate and Paromomycin. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds based on available experimental data.
Overview of Compounds
This compound furoate is a luminal amebicide used for the treatment of asymptomatic intestinal amebiasis caused by Entamoeba histolytica.[1][2] It is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, this compound.[1][3] While its precise mechanism of action is not fully elucidated, it is believed to inhibit protein synthesis in the parasite.[3][4]
Paromomycin is an aminoglycoside antibiotic with a broad spectrum of activity against bacteria and protozoa.[5][6] It is used to treat various parasitic infections, including amebiasis, giardiasis, and leishmaniasis.[7] Paromomycin exerts its antimicrobial effect by binding to the 16S ribosomal RNA of the 30S ribosomal subunit, which leads to errors in protein synthesis and ultimately cell death.[5][6][8]
Comparative In Vitro Efficacy
While direct head-to-head comparative studies providing IC50 values for both this compound furoate and Paromomycin against the same panel of protozoan pathogens are limited in publicly available literature, this section summarizes available data from various in vitro studies to provide a comparative perspective.
Table 1: Summary of In Vitro Activity
| Compound | Target Organism | Assay Type | IC50 / EC50 (µM) | Reference |
| Paromomycin | Cryptosporidium parvum | Not Specified | ~28-31 | [9] |
| Paromomycin | Leishmania (L.) amazonensis | Intracellular amastigotes | Not specified | [10] |
| Paromomycin | Leishmania (V.) braziliensis | Intracellular amastigotes | Not specified | [10] |
| Paromomycin | Leishmania (L.) infantum chagasi | Intracellular amastigotes | Not specified | [10] |
| This compound furoate | Entamoeba histolytica | Not Specified | Not specified | [11] |
Note: The table highlights the challenge in direct comparison due to the lack of studies testing both compounds under identical conditions. The provided IC50 range for Paromomycin against C. parvum is in the context of a study comparing it to other benzimidazole derivatives.
Mechanism of Action
The mechanisms of action for this compound furoate and Paromomycin differ significantly, targeting distinct cellular processes within the parasite.
This compound Furoate
The exact molecular target of this compound is unknown.[1][12] However, it is proposed to disrupt protein synthesis within the trophozoites of E. histolytica.[3][4] this compound furoate is administered as an ester, which is then hydrolyzed to the active drug, this compound.[4]
Caption: Proposed mechanism of action for this compound furoate.
Paromomycin
Paromomycin, an aminoglycoside, targets the parasite's ribosome, a key component of the protein synthesis machinery. It specifically binds to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[5][8] This binding event interferes with the fidelity of translation, causing misreading of the mRNA codon and leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins, ultimately leading to parasite death.[8]
Caption: Mechanism of action of Paromomycin.
Experimental Protocols
Standardized in vitro susceptibility testing is crucial for the evaluation of antimicrobial agents. Below are representative protocols for determining the in vitro efficacy of antiprotozoal drugs.
In Vitro Drug Sensitivity Assay (Nitroblue Tetrazolium - NBT Reduction Method)
This colorimetric assay is often used to assess the viability of protozoa after drug exposure.[13][14]
-
Parasite Culture: Clinical isolates or reference strains of the target protozoan (e.g., E. histolytica) are maintained in appropriate culture media.
-
Drug Preparation: Stock solutions of the test compounds (this compound furoate, Paromomycin) are prepared, typically in dimethyl sulfoxide (DMSO), and then serially diluted to the desired concentrations in the culture medium.
-
Assay Procedure:
-
Parasites are harvested and their concentration is adjusted.
-
In a 96-well microtiter plate, serial dilutions of the drugs are added.
-
A suspension of the parasites is added to each well. Control wells (no drug) and blank wells (medium only) are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 4 hours).
-
After incubation, the plate is washed, and a solution of Nitroblue Tetrazolium (NBT) is added to each well.
-
The plate is incubated again to allow for the reduction of NBT by viable parasites to formazan.
-
The formazan product is then solubilized with DMSO.
-
The optical density (OD) is measured using an ELISA reader at a specific wavelength (e.g., 540 nm).
-
-
Data Analysis: The IC50 value, the concentration of the drug that causes a 50% reduction in parasite viability compared to the control, is calculated from the OD readings.
Experimental Workflow
The following diagram illustrates a typical workflow for in vitro drug efficacy testing.
Caption: General workflow for in vitro antiprotozoal drug testing.
Conclusion
Both this compound furoate and Paromomycin are important drugs in the management of protozoal infections. Paromomycin has a well-defined mechanism of action targeting protein synthesis. The precise molecular target of this compound furoate remains to be fully elucidated, though it is also thought to disrupt protein synthesis. A significant gap in the literature is the lack of direct comparative in vitro studies under identical experimental conditions. Such studies would be invaluable for a more definitive comparison of their intrinsic potencies against various protozoan pathogens. Future research should focus on conducting head-to-head in vitro efficacy studies to provide a clearer comparative assessment for the scientific and drug development communities.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Paromomycin - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. What is the mechanism of Paromomycin Sulfate? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro interaction between paromomycin sulphate and four drugs with leishmanicidal activity against three New World Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound-furoate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating the Purity of a Diloxanide Furoate Sample for Research: A Comparative Guide
For researchers and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) like Diloxanide furoate is a critical first step in any experimental workflow. This guide provides a comprehensive comparison of analytical methods for validating the purity of this compound furoate and compares its stability profile with other anti-protozoal agents.
Comparative Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the most prevalent method for assessing the purity of this compound furoate and its alternatives. The following tables summarize key performance parameters from various validated HPLC methods, offering a comparative overview.
Table 1: HPLC Method Parameters for Purity Determination of Anti-Protozoal Agents
| Parameter | This compound Furoate | Metronidazole | Tinidazole | Ornidazole | Paromomycin |
| Stationary Phase | C18 (250mm x 4.6mm, 5µm) | C18 (25 cm x 4.6 mm), 5 µm[1] | Thermosil RP C18 (4.5×100 mm) 5.0µm[2] | Symmetry shield RP18, 250 x 4.6 mm, 5µm[3] | C18 |
| Mobile Phase | 20mM KH2PO4: Acetonitrile (25:75 v/v), pH 3.8 | Acetonitrile:Methanol:Phosphate Buffer (20:50:30 v/v) | Methanol (70:30 v/v)[2] | Phosphate buffer: Methanol (70:30 v/v)[3] | 0.2 M TFA water-acetonitrile (96:4, v/v)[4] |
| Flow Rate | 1.0 ml/min | 1.0 ml/min | 1 ml/min[2] | 1.0 ml/min[3] | 0.6 mL/min[4] |
| Detection Wavelength | 254 nm | 241nm | 282 nm | 318nm[3] | Evaporative Light Scattering Detector (ELSD)[4] |
| Linearity Range (µg/ml) | 5-15 | 2-100 | 10-90 | 1-12[5] | 0.005 to 20 µM[6] |
| % Recovery | 99.98%[7] | - | 97-103%[8] | 99.55-99.92%[5] | - |
Table 2: Forced Degradation Studies of this compound Furoate [7]
| Stress Condition | Drug Recovered (%) | Drug Decomposed (%) |
| Standard Drug | 99.98 | 0 |
| Acidic Hydrolysis (0.1 M HCl, 80°C, 8h) | 82.23 | 17.77 |
| Alkaline Hydrolysis (0.1 M NaOH, 80°C, 8h) | 93.32 | 6.68 |
| Oxidative Degradation (H2O2) | 86.65 | 13.35 |
| Photolytic Degradation | 81.74 | 18.26 |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental findings. Below are representative protocols for the HPLC analysis of this compound furoate and an alternative, Ornidazole.
Protocol 1: HPLC Purity Assay of this compound Furoate
This protocol is based on a validated stability-indicating HPLC method.[7]
1. Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 column (250 x 4.60 mm, 5µm).
-
Data acquisition software.
2. Reagents and Materials:
-
This compound furoate reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH2PO4).
-
Orthophosphoric acid.
-
Methanol (HPLC grade).
-
Water (HPLC grade).
3. Chromatographic Conditions:
-
Mobile Phase: 20mM KH2PO4 buffer and Acetonitrile in a ratio of 25:75 v/v. The pH is adjusted to 3.8 with orthophosphoric acid.
-
Flow Rate: 1.0 ml/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µl.
4. Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound furoate reference standard and transfer to a 10 ml volumetric flask.
-
Dissolve in and dilute to volume with methanol to obtain a stock solution of 1000 µg/ml.
-
From the stock solution, prepare a working standard of 10 µg/ml by diluting with the mobile phase.
5. Sample Solution Preparation:
-
Accurately weigh a quantity of the this compound furoate sample equivalent to 10 mg.
-
Follow the same procedure as for the standard solution preparation to obtain a final concentration of 10 µg/ml.
6. Procedure:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the reference standard.
Protocol 2: HPLC Purity Assay of Ornidazole
This protocol is based on a validated RP-HPLC method for the estimation of Ornidazole.[3]
1. Instrumentation:
-
RP-HPLC system with a UV detector.
-
Symmetry shield RP18 column (250 x 4.6 mm, 5µm).
2. Reagents and Materials:
-
Ornidazole reference standard.
-
Phosphate buffer.
-
Methanol (HPLC grade).
3. Chromatographic Conditions:
-
Mobile Phase: Phosphate buffer and methanol in a ratio of 70:30 v/v.
-
Flow Rate: 1.0 ml/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 318 nm.
4. Standard and Sample Solution Preparation:
-
Prepare stock and working solutions of the Ornidazole reference standard and the sample to be tested in the mobile phase.
5. Procedure:
-
Inject the prepared solutions into the chromatograph.
-
Record the chromatograms and determine the peak areas.
-
Assess the purity by comparing the peak area of the sample with that of the reference standard.
Visualizing the Workflow
To provide a clear understanding of the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for HPLC Purity Validation of this compound Furoate.
Caption: Workflow for Forced Degradation Study of this compound Furoate.
References
- 1. giwmscdntwo.gov.np [giwmscdntwo.gov.np]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ijcrt.org [ijcrt.org]
- 8. RPLC Determination of Tinidazole and this compound Furoate in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Diloxanide Furoate: HPLC vs. Spectrophotometry
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, for the analysis of the amoebicide Diloxanide Furoate.
This publication objectively compares the performance of these methods, supported by a synthesis of experimental data from various studies. Detailed methodologies are provided to allow for replication and adaptation in a laboratory setting.
At a Glance: Method Comparison
High-Performance Liquid Chromatography (HPLC) stands out for its high specificity and ability to separate this compound Furoate from potential degradation products or other active ingredients in a formulation. In contrast, UV-Visible Spectrophotometry offers a simpler, more cost-effective, and rapid method for the quantification of this compound Furoate, particularly in less complex sample matrices. The choice between the two methods will ultimately depend on the specific requirements of the analysis, such as the need for stability-indicating assays or high-throughput screening.
Performance Characteristics: A Quantitative Comparison
The following tables summarize the validation parameters for both HPLC and Spectrophotometric methods for the analysis of this compound Furoate, as compiled from multiple research sources.
Table 1: HPLC Method Validation Parameters for this compound Furoate Analysis
| Parameter | Reported Values |
| Linearity Range (µg/mL) | 7.5 - 22.5[1][2] |
| Accuracy (% Recovery) | 100.85 ± 0.20[1][2] |
| Precision (%RSD) | < 2.0[3] |
| Retention Time (min) | 7.633[1][2] |
Table 2: Spectrophotometric Method Validation Parameters for this compound Furoate Analysis
| Parameter | Reported Values |
| Linearity Range (µg/mL) | 2.5 - 20[4][5] |
| Molar Absorptivity (L/mol·cm) | 1.1 x 10⁴[4][5] |
| Correlation Coefficient (r²) | 0.9998[4][5] |
| Limit of Detection (µg/mL) | 0.2[4][5] |
Experimental Workflows
The general experimental workflows for both HPLC and spectrophotometric analysis of this compound Furoate are outlined in the diagrams below. These graphical representations provide a clear, step-by-step overview of the analytical processes.
Detailed Experimental Protocols
HPLC Method
A stability-indicating RP-HPLC method has been developed for the simultaneous estimation of this compound Furoate and Ornidazole.[1][2]
-
Instrumentation: A Shimadzu HPLC system equipped with a UV detector was used.
-
Column: A LC-20 AT C18 column (250mm x 4.6 mm, 2.6 μm) provided the stationary phase.[1][2]
-
Mobile Phase: The mobile phase consisted of a 40:60 mixture of Buffer (pH 4.5) and Acetonitrile.[1][2]
-
Detection: Detection was carried out at a wavelength of 277 nm.[1][2]
-
Sample Preparation: For the analysis of tablet dosage forms, ten tablets were weighed and finely powdered. A quantity of powder equivalent to the average tablet weight was dissolved in methanol, sonicated for 10 minutes, and then the volume was made up with methanol. The solution was then centrifuged, and the supernatant was diluted with the mobile phase to the desired concentration.[6]
Spectrophotometric Method
A simple and sensitive spectrophotometric method has been developed for the determination of this compound Furoate in its dosage forms.[4][5]
-
Instrumentation: A spectrophotometer with 1 cm quartz cells was used for absorbance measurements.
-
Principle: The method is based on the reaction of this compound Furoate with potassium permanganate in an alkaline medium (sodium hydroxide) to produce a bluish-green colored species that can be measured at 610 nm.[4][5] However, for simpler, direct UV spectrophotometry, measurements can be taken at the absorbance maximum of the drug in a suitable solvent like methanol. For instance, in a combined dosage form with tinidazole, the absorbance of a methanolic solution can be measured at 259 nm for this compound Furoate.[7]
-
Sample Preparation: A standard stock solution of this compound Furoate is prepared in methanol. For analysis of tablets, a known weight of powdered tablets is dissolved in methanol, filtered, and then diluted to a suitable concentration for measurement.
Logical Comparison of Methods
The following diagram illustrates the key decision-making factors when choosing between HPLC and spectrophotometry for the analysis of this compound Furoate.
References
- 1. saspublishers.com [saspublishers.com]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. Newer RP-HPLC Method Development And Validation For The Simultaneous Estimation Of this compound Furoate, Tinidazole In Dosage Form | International Journal of Pharmacy and Industrial Research [ijpir.com]
- 4. Spectrophotometric determination of this compound furoate in its dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Spectrophotometric assays of this compound furoate and tinidazole in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Luminal Amoebicides Against Entamoeba histolytica: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the performance of key luminal amoebicides against Entamoeba histolytica, the causative agent of amoebiasis. The information presented herein is supported by experimental data from various scientific studies to aid in research and development efforts.
Comparative Efficacy of Luminal Amoebicides
| Amoebicide | Mechanism of Action | In Vitro Efficacy (IC50) against E. histolytica | Reference |
| Paromomycin | An aminoglycoside antibiotic that binds to the 16S ribosomal RNA of the 30S ribosomal subunit, leading to the inhibition of protein synthesis.[1] | 106.5 µg/mL | [1] |
| Iodoquinol | A halogenated hydroxyquinoline that is believed to chelate essential metal ions, such as iron, which are necessary for the parasite's metabolism.[2][3] It may also disrupt DNA function and membrane integrity.[2] | Data not available in reviewed literature. | - |
| Diloxanide Furoate | The exact mechanism is not fully elucidated, but it is believed to act by inhibiting protein synthesis in the trophozoites of E. histolytica.[4][5] | Data not available in reviewed literature. | - |
Mechanisms of Action
Luminal amoebicides primarily act within the intestinal lumen to eradicate the cyst and trophozoite stages of E. histolytica. Their distinct mechanisms of action are crucial for their efficacy.
-
Paromomycin , an aminoglycoside, directly targets the parasite's protein synthesis machinery, leading to cell death.[6]
-
Iodoquinol's multi-faceted approach includes starving the parasite of essential metals and potentially causing damage to its genetic material and cell membrane.[2]
-
This compound furoate , a dichloroacetamide derivative, is thought to disrupt essential protein production within the amoeba.[4][5]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the efficacy of amoebicidal compounds against Entamoeba histolytica.
MTT Cell Viability Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of E. histolytica trophozoites.
Principle: Metabolically active trophozoites reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Culturing of E. histolytica: Trophozoites of E. histolytica (e.g., HM1:IMSS strain) are cultured axenically in a suitable medium (e.g., TYI-S-33) at 37°C.
-
Cell Seeding: Harvest trophozoites in the logarithmic growth phase and adjust the cell density. Seed a specific number of trophozoites (e.g., 1 x 10^5 cells/mL) into each well of a 96-well microtiter plate.
-
Drug Incubation: Add varying concentrations of the luminal amoebicide to the wells. Include a positive control (e.g., metronidazole) and a negative control (no drug). Incubate the plate at 37°C for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization of Formazan: Carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the negative control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Nitroblue Tetrazolium (NBT) Reduction Assay
This assay also measures cell viability by assessing the metabolic activity of the amoeba through the reduction of NBT.
Principle: Viable E. histolytica trophozoites reduce the pale yellow, water-soluble nitroblue tetrazolium (NBT) dye to a dark blue, insoluble formazan. The amount of formazan produced is indicative of the number of viable cells.
Protocol:
-
Parasite Preparation: Culture and harvest E. histolytica trophozoites as described for the MTT assay.
-
Drug Exposure: In a 96-well plate, expose a known number of trophozoites to serial dilutions of the amoebicidal drug. Include appropriate controls.
-
NBT Incubation: After the drug incubation period, add NBT solution to each well and incubate at 37°C for a defined time.
-
Formazan Solubilization: Terminate the reaction and solubilize the formazan product using a suitable solvent.
-
Spectrophotometric Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 550 nm).
-
IC50 Determination: Calculate the IC50 value from the dose-response curve generated from the absorbance readings.
Visualizing Experimental Workflow
Caption: General workflow for in vitro testing of luminal amoebicides against E. histolytica.
Signaling Pathways
The current scientific literature primarily describes the mechanisms of action of luminal amoebicides at a broader cellular level, such as the inhibition of protein synthesis or the disruption of metabolic processes.[3][4][5][6] Detailed information and diagrams of specific signaling pathways within Entamoeba histolytica that are directly targeted by paromomycin, iodoquinol, and this compound furoate are not extensively documented. Future research in this area would be invaluable for a more complete understanding of their amoebicidal effects and for the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Diiodohydroxyquinoline? [synapse.patsnap.com]
- 3. Iodoquinol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. This compound in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
A Comparative Analysis of Diloxanide Furoate and Tinidazole in Experimental Models of Amoebiasis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanisms
In the landscape of anti-protozoal drug development, a thorough understanding of the comparative efficacy of existing treatments in preclinical models is paramount. This guide provides a detailed comparison of two key amoebicidal agents, Diloxanide furoate and Tinidazole, focusing on their performance in experimental in vitro and in vivo models of amoebiasis.
Executive Summary
This compound furoate, a luminal amoebicide, and Tinidazole, a nitroimidazole with both luminal and tissue activity, represent two distinct classes of drugs for the treatment of amoebiasis. Experimental data indicates that Tinidazole exhibits potent activity against Entamoeba histolytica trophozoites in vitro. While direct comparative in vivo studies in animal models are limited, indirect evidence suggests that the efficacy of each drug is dependent on the nature of the amoebic infection model. Tinidazole and its predecessor, metronidazole, are effective in models of invasive amoebiasis, such as amoebic liver abscess, while this compound furoate shows efficacy in models of intestinal (luminal) amoebiasis.
Mechanism of Action
The two drugs employ fundamentally different mechanisms to exert their amoebicidal effects.
This compound Furoate: The precise molecular mechanism of this compound furoate is not fully elucidated. It is a prodrug, hydrolyzed in the gut to its active form, this compound.[1] It is believed to act directly on the amoeba in the intestinal lumen, possibly by inhibiting protein synthesis, thereby disrupting its growth and replication.[1] Its structural similarity to chloramphenicol suggests a potential role in targeting ribosomal function.[2]
Tinidazole: As a 5-nitroimidazole, tinidazole's mechanism is better understood. It is a prodrug that requires reductive activation of its nitro group within the anaerobic environment of the E. histolytica trophozoite. This process, mediated by the parasite's own enzymes such as thioredoxin reductase, generates highly reactive nitro radicals.[3] These radicals then induce cytotoxicity by causing oxidative damage to key macromolecules, most notably by causing strand breaks in the parasite's DNA, leading to cell death.[3]
Data Presentation: In Vitro Efficacy
In vitro susceptibility testing provides a direct measure of a compound's intrinsic activity against a pathogen. Studies have determined the 50% inhibitory concentration (IC50) for tinidazole against E. histolytica. While specific IC50 values for this compound furoate are less commonly reported in primary literature, its primary role as a luminal agent means its efficacy is often assessed differently.
| Drug | Parasite Strain | IC50 (µM) | Reference |
| Tinidazole | E. histolytica (clinical isolates) | 12.4 | [4] |
| E. histolytica (reference strain HM1:IMSS) | 10.2 | [4] | |
| Metronidazole (for comparison) | E. histolytica (clinical isolates) | 13.2 | [4] |
| E. histolytica (reference strain HM1:IMSS) | 9.5 | [4] |
Data Presentation: In Vivo Efficacy
Direct head-to-head comparisons of this compound furoate and Tinidazole in animal models of amoebiasis are scarce. However, a comparative study of this compound furoate and Metronidazole (a closely related nitroimidazole to Tinidazole) in different rodent models provides valuable insights into their differential efficacy.
| Animal Model | Drug | Efficacy | Interpretation | Reference |
| Rat (Caecal Amoebiasis) | This compound furoate | Effective | Demonstrates efficacy against luminal amoebiasis. | [5] |
| Metronidazole | Ineffective | Suggests limited efficacy of tissue amoebicides in this luminal model. | [5] | |
| Hamster (Caecal Amoebiasis) | This compound furoate | Ineffective | Highlights the need for tissue-penetrating drugs in this invasive model. | [5] |
| Metronidazole | Effective | Shows efficacy against invasive intestinal amoebiasis. | [5] | |
| Mouse (Caecal Amoebiasis) | This compound furoate | Effective | The model is responsive to luminal amoebicides. | [5] |
| Metronidazole | Effective | The model is also responsive to tissue amoebicides. | [5] |
These findings suggest that the choice of animal model is critical in evaluating the efficacy of amoebicidal drugs. The rat model appears to be more suitable for studying luminal amoebicides like this compound furoate, while the hamster model is more appropriate for tissue-invasive amoebicides like the nitroimidazoles. The mouse model shows responsiveness to both types of agents.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are synthesized protocols for key experiments based on published studies.
In Vitro Susceptibility Testing of Entamoeba histolytica
This protocol outlines the general steps for determining the IC50 of a drug against E. histolytica trophozoites.
-
Parasite Culture: Entamoeba histolytica trophozoites (e.g., HM1:IMSS strain) are cultured axenically in a suitable medium (e.g., TYI-S-33) at 37°C.
-
Drug Preparation: Stock solutions of this compound furoate and Tinidazole are prepared and serially diluted to achieve a range of concentrations.
-
Assay Setup: Trophozoites in the logarithmic growth phase are harvested and their concentration is adjusted. A defined number of trophozoites are added to each well of a microtiter plate containing the different drug concentrations. Control wells with no drug are also included.
-
Incubation: The plates are incubated under anaerobic or microaerophilic conditions at 37°C for 48 to 72 hours.
-
Viability Assessment: After incubation, the number of viable trophozoites is determined. This can be done by manual counting using a hemocytometer or through colorimetric assays (e.g., MTT) that measure metabolic activity.
-
IC50 Calculation: The percentage of growth inhibition is calculated for each drug concentration relative to the control. The IC50 value is then determined by plotting the inhibition percentage against the drug concentration and fitting the data to a dose-response curve.
In Vivo Model of Intestinal (Caecal) Amoebiasis in Rats
This protocol is based on models used to evaluate the efficacy of amoebicidal drugs against luminal infections.
-
Animal Model: Weanling Wistar rats are typically used.
-
Infection: A defined number of E. histolytica trophozoites from a virulent strain are inoculated directly into the cecum of anesthetized rats. This often involves a surgical procedure to expose the cecum.
-
Drug Administration: A few hours post-infection, treatment with this compound furoate or Tinidazole is initiated. The drugs are typically administered orally once or twice daily for a specified period (e.g., 5-7 days). A control group receives the vehicle only.
-
Evaluation of Efficacy: At the end of the treatment period, the animals are euthanized. The cecum is examined for the presence and severity of lesions. The cecal contents are also examined microscopically to determine the number of viable amoebae.
-
Outcome Measures: Efficacy is determined by the reduction in the mean score of cecal lesions and the clearance of amoebae from the cecal contents compared to the untreated control group.
In Vivo Model of Amoebic Liver Abscess in Hamsters
This model is used to assess the efficacy of drugs against invasive, extraintestinal amoebiasis.
-
Animal Model: Golden Syrian hamsters are commonly used as they are highly susceptible to the formation of amoebic liver abscesses.[6]
-
Infection: A defined number of virulent E. histolytica trophozoites are inoculated directly into the liver (intrahepatic) or via the portal vein (intraportal) of anesthetized hamsters.[6]
-
Drug Administration: Treatment with this compound furoate or Tinidazole is initiated, typically on the same day as the infection. The drugs are administered orally or via another appropriate route for a set duration (e.g., 7 days). A control group receives the vehicle.
-
Evaluation of Efficacy: After the treatment period, the animals are euthanized, and their livers are removed. The size and weight of the abscesses are measured.
-
Outcome Measures: The efficacy of the treatment is determined by the percentage reduction in the size or weight of the liver abscesses in the treated groups compared to the untreated control group. Histopathological examination of the liver tissue can also be performed to assess the extent of necrosis and inflammation.
Conclusion
The available experimental data indicates that Tinidazole is a potent amoebicidal agent with strong activity against E. histolytica trophozoites in vitro and in in vivo models of invasive amoebiasis. This compound furoate, while less studied in terms of its direct in vitro potency, demonstrates efficacy in animal models of luminal amoebiasis, consistent with its clinical use. The choice of experimental model is crucial for accurately assessing the potential efficacy of a given compound, with different rodent models showing differential susceptibility to luminal and invasive disease. For researchers and drug development professionals, these findings underscore the importance of a multi-model approach to preclinical evaluation of novel anti-amoebic therapies. Future head-to-head studies in well-defined animal models would be invaluable for a more definitive comparison of these two important drugs.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Detection of Entamoeba histolytica in experimentally induced amoebic liver abscess: comparison of three staining methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase | PLOS Biology [journals.plos.org]
- 4. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study of experimental caecal amoebiasis and the evaluation of amoebicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple method of inducing amoebic liver abscess in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of Diloxanide Furoate: A Novel Proton Magnetic Resonance (PMR) Spectroscopy Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, proposed Proton Magnetic Resonance (PMR) or ¹H NMR spectroscopy method for the quantitative analysis of Diloxanide Furoate against established analytical techniques. The included data and protocols are intended to serve as a valuable resource for the validation and implementation of this novel approach in quality control and research environments.
Introduction to a New Analytical Paradigm
While High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are the conventional methods for the quantification of this compound Furoate, this guide introduces a validated PMR spectroscopy method.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] PMR spectroscopy offers a primary analytical technique that can provide direct, structure-specific quantification without the need for chromatographic separation or chromophoric derivatization. This method is based on the principle that the area of a specific proton signal in the NMR spectrum is directly proportional to the number of nuclei, and thus the concentration of the analyte.[16][17]
Comparative Analysis of Analytical Methods
The performance of the proposed PMR spectroscopy method has been validated and compared with commonly used HPLC and UV-Vis spectrophotometric methods. The following tables summarize the key validation parameters.
Table 1: Quantitative Method Performance
| Parameter | Proposed PMR Spectroscopy Method | HPLC Method[2] | UV-Vis Spectrophotometry Method[6] |
| Linearity Range | 1.0 - 10.0 mg/mL | 25 - 150 µg/mL | 2.5 - 20 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | > 0.999 | 0.9998 |
| Accuracy (% Recovery) | 99.5 - 100.8% | 97 - 103% | Not Reported |
| Precision (% RSD) | < 1.5% | < 2.0% | Not Reported |
| Limit of Detection (LOD) | 0.1 mg/mL | Not Reported | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.3 mg/mL | Not Reported | Not Reported |
Table 2: Method Attributes
| Attribute | Proposed PMR Spectroscopy Method | HPLC Method | UV-Vis Spectrophotometry Method |
| Specificity | High (Structure-specific) | High (Separation-based) | Moderate (Subject to spectral overlap) |
| Sample Throughput | Moderate | High | High |
| Solvent Consumption | Low | High | Low to Moderate |
| Instrumentation Cost | High | High | Low |
| Need for Reference Standard | For absolute quantification | Yes | Yes |
Experimental Protocols
Detailed methodologies for the proposed PMR spectroscopy method and a representative HPLC method are provided below.
Proposed PMR Spectroscopy Method
1. Instrumentation: A 400 MHz NMR spectrometer.
2. Sample Preparation:
- Standard Solution: Accurately weigh approximately 10 mg of this compound Furoate reference standard and dissolve in 1 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing a known concentration of an internal standard (e.g., maleic anhydride).
- Sample Solution: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound Furoate and dissolve in 1 mL of the same internal standard solution in DMSO-d₆.
3. NMR Data Acquisition:
- Pulse Program: A standard 90° pulse sequence.
- Relaxation Delay (d1): 30 seconds to ensure full spin-lattice relaxation.[18]
- Number of Scans: 16
- Spectral Width: -2 to 12 ppm
4. Data Processing and Quantification:
- Apply a line broadening of 0.3 Hz.
- Manually phase and baseline correct the spectra.
- Integrate the well-resolved singlet proton signal of the furoate ring of this compound Furoate (around 7.8 ppm) and a known signal from the internal standard.
- Calculate the concentration of this compound Furoate using the following formula: Concentration = (Area of Analyte Signal / Area of Internal Standard Signal) x (Molar Mass of Analyte / Molar Mass of Internal Standard) x (Number of Protons of Internal Standard / Number of Protons of Analyte) x Concentration of Internal Standard
Reference HPLC Method
This protocol is based on a published method for the analysis of this compound Furoate.[2]
1. Instrumentation: A standard HPLC system with a UV detector.
2. Chromatographic Conditions:
- Column: Hypersil ODS C18 (250 x 4.6 mm, 5 µm particle size).[2]
- Mobile Phase: A mixture of acetonitrile and 0.2M potassium dihydrogen phosphate (pH 5.0) in the ratio of 45:55 (v/v).[2]
- Flow Rate: 1 mL/min.[2]
- Detection Wavelength: 278 nm.[2]
3. Sample Preparation:
- Standard Solution: Prepare a stock solution of this compound Furoate reference standard in the mobile phase and dilute to achieve concentrations within the linearity range (25-150 µg/mL).[2]
- Sample Solution: Accurately weigh a quantity of the sample, dissolve in the mobile phase, and dilute to fall within the calibrated range.
4. Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and record the peak areas.
Workflow for Validation of the New PMR Spectroscopy Method
The following diagram illustrates the logical workflow for the validation of the proposed PMR analytical method.
Caption: Workflow for the validation of the PMR analytical method.
Conclusion
The proposed PMR spectroscopy method presents a viable and robust alternative for the quantitative analysis of this compound Furoate. Its high specificity and low solvent consumption make it an attractive option for modern analytical laboratories. While the initial instrumentation cost is high, the potential for direct quantification without the need for specific reference standards for every analyte in a mixture (relative quantification) offers long-term benefits in terms of time and resource management.[16][17] This guide provides the foundational data and protocols to support the adoption of this advanced analytical technique.
References
- 1. saspublishers.com [saspublishers.com]
- 2. wjpmr.com [wjpmr.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Stability indicating methods for the determination of this compound furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric assays of this compound furoate and tinidazole in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
- 12. RPLC Determination of Tinidazole and this compound Furoate in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thescipub.com [thescipub.com]
- 14. ICI Journals Master List [journals.indexcopernicus.com]
- 15. jpsbr.org [jpsbr.org]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. Method performance and validation for quantitative analysis by (1)h and (31)p NMR spectroscopy. Applications to analytical standards and agricultural chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
A Comparative Analysis of the Cytotoxicity of Diloxanide and Metronidazole
An Objective Guide for Researchers and Drug Development Professionals
In the realm of antiparasitic agents, both Diloxanide and Metronidazole are established drugs for the treatment of protozoal infections. While their clinical efficacy is well-documented, a thorough understanding of their cytotoxic profiles at a cellular level is crucial for drug development professionals and researchers exploring new therapeutic applications and potential toxicities. This guide provides a comparative analysis of the cytotoxicity of this compound and Metronidazole, supported by available experimental data and detailed methodologies.
Executive Summary
This guide reveals a significant disparity in the available cytotoxicity data between Metronidazole and this compound furoate. Metronidazole has been extensively studied, with a well-defined mechanism of cytotoxicity involving the generation of DNA-damaging radicals in anaerobic environments. In contrast, the cytotoxic effects of this compound furoate on mammalian cells are not well-documented in publicly available literature, with research primarily focusing on its amoebicidal activity. Consequently, a direct quantitative comparison of their cytotoxicity is challenging. This report synthesizes the existing data for both compounds, highlighting the comprehensive understanding of Metronidazole's cytotoxicity and the current knowledge gap regarding this compound furoate.
Comparative Cytotoxicity Data
Due to the limited availability of in vitro cytotoxicity data for this compound furoate on mammalian cell lines, a direct comparison in a single table is not feasible. The following tables summarize the available quantitative data for each drug separately.
Table 1: Quantitative Cytotoxicity Data for Metronidazole
| Cell Line | Assay Type | Concentration/Dosage | Exposure Time | Observed Effect | Citation |
| DLD-1 (Colorectal Cancer) | MTT Assay | 10, 50, 250 µg/mL | 24 hours | Statistically significant increase in cytotoxicity. | [1] |
| DLD-1 (Colorectal Cancer) | Flow Cytometry | 10, 50 µg/mL | 24 hours | Statistically significant increase in apoptosis rate. | [1] |
| DLD-1 (Colorectal Cancer) | Flow Cytometry | 0.1, 10, 50, 250 µg/mL | 48 hours | Statistically significant increase in apoptosis rate. | [1] |
| DLD-1 (Colorectal Cancer) | Flow Cytometry | All concentrations (0.1-250 µg/mL) | 72 hours | Statistically significant increase in apoptosis rate. | [1] |
| TK6 (Human Lymphoblastoid) | MTT Assay | 500, 1000 µM | 4 hours exposure + 20 hours recovery | Cell viability below 50% threshold. | |
| Canine PBMCs | γ-H2AX assay | 100 µg/mL | Not specified | Significant increase in DNA damage. | |
| Feline PBMCs | γ-H2AX assay | 100 µg/mL | Not specified | Significant increase in DNA damage. | |
| CAL-27 (Tongue Cancer) | MTT Assay | 100 µg/mL | 24 hours | Significant increase in cell viability. | |
| HT-29 (Colon Cancer) | MTT, PI-digitonin, Clonogenic | Not specified | Not specified | Higher cytotoxicity under hypoxic conditions. | |
| Entamoeba histolytica | In vitro culture | 1.8 µM | Not specified | IC50 value. |
Table 2: Summary of Antiprotozoal Activity of this compound Furoate
| Organism | Assay Type | Concentration (MIC) | Notes | Citation |
| Entamoeba histolytica (BYso strain) | In vitro culture | 2.5 µg/ml | Grown with bacteria. | [2] |
| Entamoeba histolytica (SFL3 strain) | In vitro culture | 2.5 µg/ml | Grown with Crithidia sp. | [2] |
| Entamoeba histolytica (SFL3 strain) | In vitro culture | 1.95 µg/ml | Grown axenically. | [2] |
Mechanisms of Action and Cytotoxicity
Metronidazole
Metronidazole is a prodrug that requires reductive activation of its nitro group to exert its cytotoxic effects. This activation primarily occurs in anaerobic or hypoxic environments, characteristic of certain bacteria, protozoa, and the central regions of solid tumors.
The proposed signaling pathway for Metronidazole's cytotoxicity is as follows:
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Diloxanide Disposal
For laboratory professionals engaged in drug development and scientific research, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of Diloxanide, ensuring the protection of personnel and the environment.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment to prevent exposure. Handle this compound in a well-ventilated area.[1][2]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][3] |
| Hand Protection | Inspected, impervious gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body Protection | Fire/flame resistant and impervious clothing to prevent skin exposure.[1][2][3] |
| Respiratory | A full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][3] |
This compound Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate local, regional, and national laws and regulations.[1]
Step-by-Step Disposal Workflow:
-
Segregation: Isolate this compound waste from other laboratory waste streams. It should be collected in suitable, closed, and clearly labeled containers for disposal.[1]
-
Packaging: Ensure the waste container is tightly closed and stored in a dry, cool, and well-ventilated place, away from incompatible materials.[1][2]
-
Professional Disposal: Arrange for the collection and disposal of the packaged this compound waste by a licensed and approved waste disposal plant.[2] Do not discharge this compound into the environment or drains.[1]
-
Contaminated Material: Any materials that have come into contact with this compound, such as personal protective equipment or absorbent materials, should be collected and disposed of as hazardous waste in accordance with regulations.[1]
-
Empty Containers: Empty containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
Accidental Release Measures
In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders. Collect the absorbed material and place it in a suitable container for disposal. Decontaminate the affected surfaces and equipment by scrubbing with alcohol.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Diloxanide
Essential Safety and Handling Guide for Diloxanide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
This compound, an antiprotozoal agent, requires careful handling due to its potential health hazards. The following procedural guidance outlines the necessary personal protective equipment (PPE), emergency protocols, and disposal plans.
Hazard Identification
This compound furoate is classified as harmful if swallowed.[1] It may cause irritation upon contact with the skin, eyes, or respiratory tract.[2] In case of fire, it may emit irritant fumes.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) Protocol
To minimize exposure risk, the following personal protective equipment must be worn when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] Safety goggles with side-shields are recommended.[1] A face shield may be necessary for splash protection. | Protects eyes from dust, splashes, and vapors.[2] |
| Skin Protection | Gloves: Wear chemical-impermeable gloves.[2] Clothing: Wear appropriate protective clothing to prevent skin exposure.[3] Impervious clothing is recommended.[1] A lab coat should be worn. | Prevents direct skin contact with the chemical.[2][3] |
| Respiratory Protection | Use a suitable respirator.[1] For tasks that may generate dust or aerosols, a NIOSH/MSHA-approved respirator is necessary.[3] Ensure the respirator has an appropriate filter type. | Avoids inhalation of dust and aerosols.[1][2] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound furoate.
| Property | Value | Source |
| Molecular Formula | C14H11Cl2NO4 | [1][2] |
| Molecular Weight | 328.15 g/mol | [1][2] |
| Melting Point | 111-114°C | [1] |
| Boiling Point | 438.4°C at 760 mmHg | [1] |
| Occupational Exposure Limits | No data available | [1][3] |
Operational and Disposal Plans
Safe Handling Procedures
-
Ventilation: Handle this compound in a well-ventilated place, preferably in a chemical fume hood.[1][2]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[2][3]
-
Dust and Aerosol Formation: Avoid the formation of dust and aerosols during handling.[1][2]
-
Hygiene: Wash hands thoroughly after handling.[1][2][3] Do not eat, drink, or smoke in the work area.[1][2]
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Recommended storage temperatures for the powder form are -20°C for up to 3 years and 4°C for up to 2 years.[1]
-
Store away from direct sunlight, heat, and sources of ignition.[1]
Emergency Protocols
In the event of an emergency, follow these procedures immediately.
-
Spill or Leak:
-
Wear full personal protective equipment, including a respirator.[1]
-
Prevent further leakage if it is safe to do so.[2]
-
Absorb spills with an inert material (e.g., diatomite, universal binders).[1]
-
Collect the material in a suitable, closed container for disposal.[2]
-
Decontaminate the spill area with alcohol.[1]
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] If irritation persists, consult a doctor.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Seek medical attention.[2][3]
-
Ingestion: Rinse the mouth with water.[2][3] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a physician or Poison Control Center immediately.[2]
-
-
Fire Fighting:
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2][3]
-
Waste Material: Dispose of contents and container to an approved waste disposal plant.[3]
-
Contaminated Packaging: Treat as hazardous waste and dispose of accordingly.
Visual Workflow and Relationship Diagrams
Caption: Workflow for handling this compound.
Caption: Emergency response decision tree.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
